4-Bromobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQHICBPYRHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220373 | |
| Record name | 4-Bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-34-8 | |
| Record name | 4-Bromobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzenesulfonamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzenesulfonamide | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Bromobenzenesulfonamide from Bromobenzene
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, starting from bromobenzene. The methodology involves a two-step process: the chlorosulfonation of bromobenzene followed by the amination of the resulting sulfonyl chloride. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from bromobenzene is efficiently achieved through a two-step reaction sequence. This approach is well-established and utilizes standard organic chemistry transformations.
-
Chlorosulfonation: Bromobenzene undergoes an electrophilic aromatic substitution reaction with chlorosulfonic acid to yield the key intermediate, 4-bromobenzenesulfonyl chloride.[1] The bromine atom is an ortho-, para-director, with the para product being the major isomer due to reduced steric hindrance.[2]
-
Amination (Ammonolysis): The highly reactive 4-bromobenzenesulfonyl chloride is then converted to this compound through a nucleophilic substitution reaction with ammonia.[1][3]
Reaction Pathway and Mechanism
The synthesis proceeds via an initial electrophilic aromatic substitution, followed by a nucleophilic acyl substitution.
-
Step 1: Chlorosulfonation of Bromobenzene The reaction is initiated by the formation of the electrophile, the chlorosulfonium cation (SO₂Cl⁺), from chlorosulfonic acid.[4] The aromatic ring of bromobenzene then attacks this electrophile, leading to the formation of 4-bromobenzenesulfonyl chloride.
-
Step 2: Amination of 4-Bromobenzenesulfonyl Chloride The intermediate 4-bromobenzenesulfonyl chloride possesses a highly electrophilic sulfonyl chloride group.[5][6] Ammonia, acting as a nucleophile, attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the stable sulfonamide linkage.[1]
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure involves the controlled reaction of bromobenzene with an excess of chlorosulfonic acid.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap (to handle the evolved hydrogen chloride gas), add 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]
-
Cool the flask in a water bath to maintain a temperature of 12–15°C.[1]
-
Over a period of 15-20 minutes, gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid. Ensure the temperature is maintained at approximately 15°C during the addition.[1]
-
After completing the addition, heat the reaction mixture to 60°C for two hours to drive the reaction to completion.[1]
-
Cool the resulting syrupy liquid to room temperature.[1]
-
In a well-ventilated fume hood, carefully and slowly pour the cooled mixture onto 1 kg of crushed ice with vigorous stirring.[1]
-
Collect the precipitated solid, which is the crude 4-bromobenzenesulfonyl chloride, by suction filtration.[1]
-
Wash the solid with cold water to remove residual acid.[1] The product can be used in the next step, often without further purification.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Reagents | ||
| Bromobenzene | 78.5 g (0.5 mol) | [1] |
| Chlorosulfonic Acid | 290 g (2.49 mol) | [1] |
| Reaction Conditions | ||
| Addition Temperature | 12-15°C | [1] |
| Post-addition Temperature | 60°C | [1] |
| Reaction Time | 2 hours (at 60°C) | [1] |
| Product | ||
| Compound | 4-Bromobenzenesulfonyl Chloride | [1] |
| CAS Number | 98-58-8 | |
| Molecular Weight | 255.52 g/mol | |
| Melting Point | 73-75°C |
Step 2: Synthesis of this compound
This procedure details the conversion of 4-bromobenzenesulfonyl chloride to the final product via ammonolysis.[3]
Experimental Protocol:
-
Dissolve 1.0 g (3.9 mmol) of 4-bromobenzenesulfonyl chloride in 5 mL of methanol in a 25 mL single-neck flask.[3]
-
To this solution, add 5 mL of a methanol/ammonia solution in excess.[3]
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[3]
-
Concentrate the reaction solution under reduced pressure to obtain the crude product.[3]
-
The resulting white solid is this compound.[3] The product can often be used without further purification if the reaction goes to completion.[3]
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Reagents | ||
| 4-Bromobenzenesulfonyl Chloride | 1.0 g (3.9 mmol) | [3] |
| Methanol/Ammonia Solution | Excess | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [3] |
| Reaction Time | Overnight | [3] |
| Product | ||
| Compound | This compound | [3] |
| CAS Number | 701-34-8 | |
| Molecular Weight | 236.09 g/mol | |
| Reported Yield | ~100% (1.13 g) | [3] |
Experimental Workflow Visualization
The overall workflow from starting material to final product is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. This compound | 701-34-8 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 6. 3-Acetyl-4-bromobenzene-1-sulfonyl Chloride|CAS 1152558-80-9 [benchchem.com]
4-Bromobenzenesulfonamide chemical properties and structure
An In-depth Technical Guide to 4-Bromobenzenesulfonamide: Chemical Properties and Structure
Introduction
This compound is a versatile organic compound that serves as a crucial intermediate in pharmaceutical and chemical synthesis.[1] Structurally, it is a sulfonamide derivative of bromobenzene. This compound is notably recognized as a metabolite of Ebrotidine, an H2-receptor antagonist.[2][3][4] Its chemical properties, including the presence of a reactive bromine atom and a sulfonamide group, make it a valuable building block for the synthesis of more complex molecules, such as various substituted benzenesulfonamides and cobalt(III) complexes.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a sulfonamide group (-SO₂NH₂) at the para position.
| Identifier | Value |
| IUPAC Name | This compound[5][6] |
| CAS Number | 701-34-8[3][4][5][6][7] |
| Molecular Formula | C₆H₆BrNO₂S[3][4][5][6][7] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)N)Br[5] |
| InChI Key | STYQHICBPYRHQK-UHFFFAOYSA-N[3] |
| EC Number | 629-330-9[5] |
| PubChem CID | 69696[5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The compound is typically an off-white to white solid.[1][4]
| Property | Value |
| Molecular Weight | 236.09 g/mol [3][4][5][7] |
| Melting Point | 163-167 °C[4] |
| Boiling Point | 360.7°C (estimated)[4] |
| Density | 1.80 g/cm³ (estimated)[4] |
| Water Solubility | 991.6 mg/L at 15 °C[4] |
| Solubility | Slightly soluble in DMSO and Methanol[4] |
| pKa | 9.89 ± 0.10 (Predicted)[4] |
| LogP | 1.0965[7] |
Synthesis and Reactivity
This compound is commonly synthesized from 4-bromobenzenesulfonyl chloride through ammonolysis.[8] This reaction involves the nucleophilic substitution of the chloride atom by ammonia.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[2][4]
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Methanol
-
Methanol/ammonia solution
-
25 mL single-neck flask
-
Magnetic stirrer
-
Nitrogen gas supply
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g (3.9 mmol) of 4-bromobenzenesulfonyl chloride in 5 mL of methanol within a 25 mL single-neck flask.
-
To this solution, add 5 mL of a methanol/ammonia solution in excess.
-
Seal the flask and stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting white solid is p-bromobenzenesulfonamide. The product can be used for subsequent reactions without further purification.[2][4]
Expected Yield:
Confirmation:
-
The product can be confirmed by ion spray mass spectrometry, expecting a molecular ion peak [M*] at m/z 235.9.[2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 701-34-8 [chemicalbook.com]
- 3. 4-溴苯磺酰胺 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 701-34-8 [m.chemicalbook.com]
- 5. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Bromobenzenesulfonamide
CAS Number: 701-34-8
This technical guide provides a comprehensive overview of 4-Bromobenzenesulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis protocols, known applications, and safety information.
Physicochemical Properties
This compound is an off-white to white crystalline solid.[1] Its core structure consists of a benzene ring substituted with both a bromine atom and a sulfonamide group, making it a valuable building block in organic and medicinal chemistry.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 701-34-8 | [3][4][5][6] |
| Molecular Formula | C₆H₆BrNO₂S | [3][4][5][6] |
| Molecular Weight | 236.09 g/mol | [3][4][5] |
| Melting Point | 163-167 °C | [3] |
| Boiling Point | 360.7 °C (estimate) | [3][7] |
| Density | 1.8000 (estimate) | [3][7] |
| Water Solubility | 991.6 mg/L (at 15 °C) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |
| pKa | 9.89 ± 0.10 (Predicted) | [3] |
| Appearance | White to Off-White Solid/Crystal | [1][3] |
| InChI Key | STYQHICBPYRHQK-UHFFFAOYSA-N | [3][4][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from bromobenzene. The first step is the chlorosulfonation of bromobenzene to yield the intermediate 4-bromobenzenesulfonyl chloride.[8] This intermediate is then converted to the final product via ammonolysis.[3][8]
Synthesis workflow for this compound.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride from Bromobenzene [8] This procedure involves an electrophilic aromatic substitution reaction.
-
Reagents and Equipment:
-
Chlorosulfonic acid (290 g, 165 mL, 2.49 moles)
-
Bromobenzene (78.5 g, 52.7 mL, 0.5 moles)
-
Round-bottomed flask with a mechanical stirrer and gas absorption trap
-
Water bath
-
-
Methodology:
-
Place 290 g of chlorosulfonic acid into the round-bottomed flask.
-
Cool the flask in a water bath to approximately 12–15°C.
-
While stirring, gradually add 78.5 g of bromobenzene over 15-20 minutes, ensuring the temperature is maintained at about 15°C. Hydrogen chloride gas will be evolved and should be handled by the gas trap.
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
-
The resulting 4-bromobenzenesulfonyl chloride can then be isolated for the next step.
-
Step 2: Synthesis of this compound via Ammonolysis [3][8] This step is a nucleophilic acyl substitution where ammonia replaces the chloride on the sulfonyl group.
-
Reagents and Equipment:
-
4-Bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol)
-
Methanol (5 mL)
-
Methanol/ammonia solution (5 mL, excess)
-
25 mL single-neck flask
-
Nitrogen atmosphere setup
-
Rotary evaporator
-
-
Methodology:
-
Dissolve 1.0 g of 4-bromobenzenesulfonyl chloride in 5 mL of methanol within the single-neck flask.
-
Add 5 mL of the methanol/ammonia solution to the flask.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Concentrate the reaction solution under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound (expected yield: 1.13 g, 100%).[3] The product can be confirmed by mass spectrometry (m/z 235.9 [M+]).[3]
-
Biological Activity and Applications
This compound serves primarily as a versatile pharmaceutical intermediate and a strategic building block in organic synthesis.[1][9] Its bromine atom provides a reactive site for various coupling reactions, while the sulfonamide group allows for further chemical modifications to fine-tune properties like solubility and binding affinity.[1]
-
Role in Synthesis: It is used as a reagent in the preparation of more complex molecules.[3][5] Notable examples include its use in synthesizing cobalt(III) complexes of N,R-sulfonyldithiocarbimate anions and a series of phenylethynylbenzenesulfonamides, which were investigated as potential cyclooxygenase-1/-2 (COX-1/-2) inhibitors.[5]
-
Metabolite: this compound is a known metabolite of Ebrotidine, an H₂-receptor antagonist.[3][5][7]
-
Scaffold for Drug Discovery: While specific biological data on the compound itself is limited, the broader class of benzenesulfonamide derivatives is known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][10] This makes this compound a valuable scaffold for developing new therapeutic agents.[2]
Role as a scaffold in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety protocols should be followed when handling this compound.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning[5] |
| Hazard Statements | H302: Harmful if swallowed.[4][5] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust.[4] P280: Wear protective gloves/eye protection.[4] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11] |
| Recommended PPE | Dust mask (type N95), eyeshields, gloves.[5] |
This product does not contain any known or suspected endocrine disruptors.[11] For disposal, the material should be handled by a licensed chemical destruction plant and not discharged into sewer systems.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 701-34-8 [chemicalbook.com]
- 4. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 99.0 T 701-34-8 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS#: 701-34-8 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. echemi.com [echemi.com]
Physical properties of 4-Bromobenzenesulfonamide
An In-depth Technical Guide to the Physical Properties of 4-Bromobenzenesulfonamide
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental methodologies for key physical property determination, and includes visualizations of experimental workflows and logical relationships to facilitate understanding.
Chemical Identity
This compound is a chemical compound that serves as a metabolite of the H2-receptor antagonist, ebrotidine, and is also used as a reagent in the synthesis of various chemical complexes.[1] Its fundamental identifiers are crucial for accurate documentation and research.
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 701-34-8[1][2][4] |
| Molecular Formula | C₆H₆BrNO₂S[3][4][5] |
| Molecular Weight | 236.09 g/mol [1][3][4] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)N)Br[2][3] |
| InChI Key | STYQHICBPYRHQK-UHFFFAOYSA-N[1][2][5] |
Tabulated Physical Properties
The physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in various scientific contexts.
General and Thermal Properties
| Property | Value | Source(s) |
| Appearance | White to Off-White/Cream Solid, Powder, or Crystals | [1][5][6] |
| Melting Point | 163-167 °C | [1][2][4] |
| 160-172 °C | [5] | |
| Boiling Point | 360.7 °C (rough estimate) | [1] |
| pKa | 9.89 ± 0.10 (Predicted) | [1] |
Solubility Profile
| Solvent | Solubility | Temperature |
| Water | 991.6 mg/L | 15 °C[1] |
| DMSO | Slightly Soluble | Not Specified[1] |
| Methanol | Slightly Soluble | Not Specified[1] |
Estimated Physical Constants
| Property | Value | Source(s) |
| Density | 1.8000 (estimate) | [1] |
| Refractive Index | 1.6140 (estimate) | [1] |
Structural Information
The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. Crystallographic data is available in the Cambridge Structural Database (CSDC), providing precise information on bond lengths, bond angles, and crystal packing.[3][7] This information is fundamental for understanding intermolecular interactions and for computational modeling studies.
Diagram 1: Relationship between molecular structure and physical properties.
Experimental Protocols
The determination of physical properties requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
References
- 1. This compound CAS#: 701-34-8 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. L08602.03 [thermofisher.com]
- 6. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 7. journals.iucr.org [journals.iucr.org]
Technical Guide: 4-Bromobenzenesulfonamide and its Derivatives in Research and Development
This technical guide provides an in-depth overview of 4-Bromobenzenesulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide details its core physicochemical properties, a comprehensive experimental protocol for the synthesis of a key derivative, and insights into its pharmacological relevance, including a visualization of the associated signaling pathway.
Core Properties of this compound
This compound is a commercially available reagent used in organic synthesis, particularly in the development of pharmacologically active molecules. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₆BrNO₂S | [1][2] |
| Molecular Weight | 236.09 g/mol | [1] |
| CAS Number | 701-34-8 | [2] |
| Appearance | White to cream solid/powder | [3] |
| IUPAC Name | This compound | [1] |
Experimental Protocol: Synthesis of N-(4-bromobenzenesulfonyl)benzamide
This protocol details the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a derivative of this compound, via N-acylation. This procedure is relevant for the creation of compound libraries for screening and development.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Dry 100 mL round-bottom flask
-
Magnetic stir bar and stirrer
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 equivalent, e.g., 2.36 g, 10 mmol).[4]
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the solid has completely dissolved.[4]
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents, e.g., 0.95 mL, 12 mmol) to the solution at room temperature.[4]
-
Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath.[4] Slowly add benzoyl chloride (1.1 equivalents, e.g., 1.28 mL, 11 mmol) dropwise to the stirred solution over a period of 10-15 minutes.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.[4]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.[4]
-
Extraction: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Biological Significance and Signaling Pathway
Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting inhibitory activity against the cyclooxygenase (COX) enzymes.[5][6] The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.[7][8] The inhibition of COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[8]
The following diagram illustrates the workflow of the synthesis of N-(4-bromobenzenesulfonyl)benzamide.
Caption: Workflow for the synthesis of N-(4-bromobenzenesulfonyl)benzamide.
The following diagram illustrates the signaling pathway of COX-2 inhibition by benzenesulfonamide derivatives.
Caption: Inhibition of the COX-2 pathway by benzenesulfonamide derivatives.
References
- 1. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆BrNO₂S
-
Molecular Weight: 236.09 g/mol
-
CAS Number: 701-34-8
-
Melting Point: 163-167 °C[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7-7.8 | Doublet (AA'BB') | 2H | Ar-H (ortho to SO₂NH₂) |
| ~ 7.6-7.7 | Doublet (AA'BB') | 2H | Ar-H (ortho to Br) |
| Variable (broad) | Singlet | 2H | SO₂NH₂ |
Note: The aromatic protons of this compound form a complex AA'BB' spin system. The predicted chemical shifts are approximate, and the actual spectrum will show two doublets with ortho coupling constants (typically 7-9 Hz). The chemical shift of the sulfonamide protons is highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 132.50 | C-Br |
| 131.86 | Ar-CH |
| 131.70 | Ar-CH |
| 127.03 | C-S |
Note: The above data is based on a predicted spectrum in D₂O at 200 MHz.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Strong, Sharp (two bands) | N-H stretching (sulfonamide) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1575-1565 | Medium | C=C aromatic ring stretching |
| 1340-1315 | Strong | Asymmetric SO₂ stretching |
| 1170-1150 | Strong | Symmetric SO₂ stretching |
| 1090-1080 | Medium | C-S stretching |
| 830-810 | Strong | p-disubstituted C-H out-of-plane bending |
| 700-600 | Medium | C-Br stretching |
Note: The presence of two sharp N-H stretching bands is characteristic of a primary sulfonamide. The strong absorptions for the SO₂ group are also key diagnostic peaks.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 235/237 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 171/173 | Moderate | [M - SO₂]⁺ |
| 155/157 | High | [M - SO₂NH₂]⁺ (Bromophenyl cation) |
| 76 | Moderate | [C₆H₄]⁺ |
Note: The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂).[2]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will affect the chemical shift of the labile sulfonamide protons.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected prior to sample analysis.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Preparation:
-
EI-MS: Introduce a small amount of the solid sample via a direct insertion probe.
-
ESI-MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
For fragmentation studies, perform tandem MS (MS/MS) on the molecular ion peak.
-
Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound and the relationship between the different spectroscopic techniques in structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Interrelationship of spectroscopic data for structural elucidation.
References
An In-Depth Technical Guide to the Solubility of 4-Bromobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-bromobenzenesulfonamide, a key intermediate in organic synthesis and pharmaceutical research. A thorough understanding of the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and visualizes a typical experimental workflow.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following tables summarize the currently available qualitative and quantitative solubility information.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 991.6 mg/L | 15 | Quantitative data. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Qualitative assessment. |
| Methanol | Slightly Soluble | Not Specified | Qualitative assessment. |
Due to the limited availability of specific data for this compound, the following table provides solubility data for sulfamethazine, a structurally related sulfonamide, to offer a comparative perspective on the potential solubility behavior in various organic solvents.
Table 2: Solubility of Sulfamethazine (a related sulfonamide) in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x10³) |
| Methanol | 4.65 |
| Ethanol | 3.63 |
| 1-Propanol | 3.01 |
| Acetone | 9.42 |
| Acetonitrile | 2.58 |
| Ethyl Acetate | 1.29 |
Note: This data is for sulfamethazine and should be used as a general guide only. The solubility of this compound may differ significantly.
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following detailed experimental protocols, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of this compound.
Isothermal Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC, UV/Vis spectrophotometer, or gravimetric analysis equipment)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
Analytical Methods for Concentration Determination
2.2.1. High-Performance Liquid Chromatography (HPLC) Method
This is a highly accurate and specific method for determining the concentration of the solute.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A suitable mixture of solvents, for example, acetonitrile and water with a buffer, that provides good separation and peak shape for this compound.
-
Column: A C18 reversed-phase column is commonly used for sulfonamides.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the chromatogram. Determine the concentration of this compound in the diluted sample using the calibration curve.
2.2.2. UV/Vis Spectrophotometry Method
This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.
-
Instrumentation: A calibrated UV/Vis spectrophotometer.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Calibration: Prepare standard solutions and generate a calibration curve based on absorbance at λmax.
-
Sample Analysis: Dilute the filtered sample and measure its absorbance. Calculate the concentration from the calibration curve.
2.2.3. Gravimetric Method
This is a simpler, though potentially less precise, method.
-
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the solute is completely dry.
-
Cool the dish in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation of Solubility
Once the concentration of the saturated solution is determined, the solubility can be expressed in various units:
-
Molarity (mol/L): Concentration (g/L) / Molecular Weight (g/mol)
-
Grams per 100 g of solvent: (Mass of solute / Mass of solvent) x 100
-
Mole fraction (x): Moles of solute / (Moles of solute + Moles of solvent)
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general decision-making process for selecting an appropriate analytical method.
An In-depth Technical Guide to 4-Bromobenzenesulfonamide: Discovery, History, and Applications
This technical guide provides a comprehensive overview of 4-Bromobenzenesulfonamide, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its historical context, physicochemical properties, synthesis, and applications.
Introduction and Historical Context
The story of this compound is intrinsically linked to the advent of sulfonamide drugs, the first class of synthetic antibacterial agents that revolutionized medicine in the 1930s. The discovery of Prontosil, a sulfonamide dye, by Gerhard Domagk at Bayer AG in 1932, marked a turning point in the fight against bacterial infections. This breakthrough paved the way for the development of a vast library of sulfonamide derivatives, as researchers sought to improve efficacy and broaden the spectrum of activity.
While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence can be situated within this broader wave of research into halogenated benzenesulfonamide analogs. The introduction of a bromine atom onto the phenyl ring of the benzenesulfonamide scaffold was a logical step in the systematic exploration of structure-activity relationships. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The Beilstein Registry Number 2691657 indicates its long-standing presence in the chemical literature.[1][2]
Today, this compound is recognized as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceutical agents and research chemicals.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| Melting Point | 163-167 °C |
| Boiling Point | 360.7 °C (estimate) |
| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 991.6 mg/L (15 °C) |
| pKa | 9.89 ± 0.10 (Predicted) |
| Appearance | White to Off-White Solid |
| CAS Number | 701-34-8 |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the substituted benzene ring. The chemical shifts and splitting patterns are characteristic of a para-substituted phenyl group. |
| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring. The carbon atom attached to the bromine will show a characteristic chemical shift, as will the carbon attached to the sulfonamide group. |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric SO₂ stretching (around 1350 and 1160 cm⁻¹), and the C-Br stretching (around 550 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Common fragments would include the loss of the sulfonamide group and the bromine atom. |
Synthesis of this compound
There are several established methods for the synthesis of this compound. Two common and detailed protocols are provided below.
Experimental Protocol 1: Ammonolysis of 4-Bromobenzenesulfonyl Chloride
This is a direct and high-yielding one-step synthesis from the corresponding sulfonyl chloride.
Reaction Scheme:
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Concentrated ammonium hydroxide solution
-
Methanol (optional, as a co-solvent)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer, dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent like methanol, or it can be added directly if the reaction is vigorous.
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution of 4-bromobenzenesulfonyl chloride.
-
Continue stirring the reaction mixture at room temperature for several hours or overnight to ensure complete conversion.
-
The white solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining ammonium salts.
-
Dry the product, for example, in a desiccator or a vacuum oven at a moderate temperature.
Expected Yield:
This reaction typically proceeds with high to quantitative yields.
Experimental Protocol 2: Multi-step Synthesis from Bromobenzene
This protocol outlines the synthesis of this compound as an intermediate in a larger synthetic sequence, starting from bromobenzene.
Reaction Scheme:
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Round-bottom flask with a gas trap
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a stirrer and a gas trap to neutralize the evolving HCl gas, place an excess of chlorosulfonic acid.
-
Cool the flask in an ice bath.
-
Slowly and carefully add bromobenzene dropwise to the stirred chlorosulfonic acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid 4-bromobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization.
The 4-bromobenzenesulfonyl chloride obtained from Step 1 can then be converted to this compound using the procedure described in Experimental Protocol 1 .
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various organic molecules with diverse applications.
-
Precursor for Biologically Active Molecules: It is a common starting material for the synthesis of more complex sulfonamide derivatives that are investigated for a range of biological activities. The sulfonamide moiety is a well-known pharmacophore present in numerous drugs.
-
Reagent in Organic Synthesis: It is used as a reagent in the preparation of other chemical compounds. For example, it has been used in the synthesis of cobalt(III) complexes and 2-, 3-, and 4-(substituted-phenylethynyl)benzenesulfonamides.
-
Metabolite Studies: this compound has been identified as a metabolite of the H₂-receptor antagonist Ebrotidine.[3] Studying such metabolites is crucial for understanding the pharmacokinetics and safety profile of a drug.
Workflow and Logical Relationships
The synthesis of this compound from bromobenzene is a sequential process involving two key chemical transformations. This workflow can be visualized to illustrate the logical progression from starting material to the final product.
Caption: Synthetic pathway of this compound from bromobenzene.
As there is no specific signaling pathway directly associated with this compound in the current literature, the above diagram illustrates the logical flow of its synthesis, a key aspect for professionals in drug development and chemical research.
Conclusion
This compound, while not a therapeutic agent itself, holds a significant position in the landscape of medicinal and organic chemistry. Its history is rooted in the golden age of sulfonamide discovery, and it continues to be a valuable and versatile building block for the synthesis of novel compounds. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field. The provided experimental protocols and data are intended to facilitate its practical use in the laboratory and to inspire further research into the potential of its derivatives.
References
4-Bromobenzenesulfonamide as a Metabolite of Ebrotidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Bromobenzenesulfonamide as a urinary metabolite of the H2-receptor antagonist, ebrotidine. Ebrotidine, while withdrawn from the market due to concerns of hepatotoxicity, presents a valuable case study in drug metabolism. This document consolidates available scientific information on the identification, quantification, and metabolic pathway of this compound derived from ebrotidine. It includes a summary of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the metabolic pathway and analytical workflows to support further research and understanding of sulfonamide drug metabolism.
Introduction
Ebrotidine is a potent H2-receptor antagonist that was developed for the treatment of peptic ulcers and other gastrointestinal disorders.[1] As with all xenobiotics, understanding its metabolic fate is crucial for evaluating its efficacy and safety. One of the identified metabolites of ebrotidine is this compound, a compound that results from the cleavage of the parent drug molecule. The formation of this sulfonamide metabolite is of interest to researchers studying drug metabolism, particularly the biotransformation of complex molecules and the potential for metabolite-mediated toxicity. Although ebrotidine was withdrawn due to idiosyncratic hepatotoxicity, studying its metabolic pathways can provide valuable insights for the development of safer therapeutic agents.[2]
Quantitative Data on Ebrotidine Metabolism
Following a single oral administration of 400 mg of ebrotidine to healthy volunteers, the total urinary excretion of the parent drug and its metabolites was determined.[3] It is important to note that these values represent the combined excretion of all metabolites, including this compound, ebrotidine S-oxide, and ebrotidine S,S-dioxide.[4]
Table 1: Urinary Excretion of Ebrotidine and its Metabolites
| Parameter | Value | Reference |
| Study Population | 2 healthy volunteers | [3] |
| Administered Dose | 400 mg of ebrotidine (oral) | [3] |
| Collection Period | 96 hours post-administration | [3] |
Note: The table summarizes the study parameters for the quantitative analysis of ebrotidine and its derivatives in urine. Specific percentages for each metabolite were not detailed in the referenced abstracts.
Metabolic Pathway of Ebrotidine to this compound
The biotransformation of ebrotidine to this compound is proposed to occur via hydrolysis of the sulfonylurea-like linkage. While the complete enzymatic pathway has not been definitively elucidated in the available literature, a hypothetical pathway can be constructed based on known metabolic reactions and the identified metabolites.
The key step in the formation of this compound is the cleavage of the C-N bond between the methylene group and the sulfonamide nitrogen. This hydrolytic cleavage would also yield a second, more complex molecule containing the thiazole and guanidine moieties.
Caption: Hypothetical metabolic pathway of ebrotidine.
Experimental Protocols
The identification and quantification of this compound as a metabolite of ebrotidine have been accomplished using a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies as described in the scientific literature.
Sample Preparation: Liquid-Liquid Extraction
A common method for extracting ebrotidine and its metabolites from urine involves liquid-liquid extraction.[3]
-
Alkalinization: The urine sample is first made basic.
-
Extraction: The alkalinized urine is then extracted with an organic solvent.
-
Evaporation: The organic layer is separated and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in a suitable solvent for chromatographic analysis.
Analytical Methodology: HPLC and HPLC-MS
High-performance liquid chromatography (HPLC) coupled with various detectors is the primary technique for the separation and analysis of ebrotidine and its metabolites.[3][5]
-
Chromatographic Separation: Reversed-phase HPLC with ion-pair formation is utilized for the separation.[3]
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient elution is employed.
-
-
Detection and Identification:
-
HPLC with UV Detection: Used for initial identification based on retention time and UV spectrum.[3]
-
HPLC coupled with Mass Spectrometry (HPLC-MS): Provides definitive identification and structural information.[3]
-
Spectroscopic Characterization: For further confirmation, fractions collected from semi-preparative HPLC can be analyzed by Fourier-Transform Infrared Spectroscopy (FT-IR) and Proton Nuclear Magnetic Resonance (1H-NMR).[3]
-
Caption: Analytical workflow for identifying ebrotidine metabolites.
Conclusion
This compound is a confirmed urinary metabolite of ebrotidine, formed through a proposed hydrolytic cleavage of the parent molecule. Its identification has been accomplished through a combination of advanced analytical techniques, primarily HPLC coupled with mass spectrometry. While the precise quantitative contribution of this metabolite to the overall excretion profile of ebrotidine is not fully detailed in the available literature, the methodologies for its detection and analysis are well-established. This technical guide provides a comprehensive summary of the current knowledge, which can serve as a valuable resource for researchers in drug metabolism, toxicology, and analytical chemistry. Further studies, potentially utilizing in vitro systems such as liver microsomes, could provide more definitive insights into the enzymatic processes and quantitative aspects of this compound formation from ebrotidine.[2][4]
References
- 1. Gastroprotective properties of ebrotidine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of ebrotidine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ebrotidine and its metabolites in human urine by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebrotidine and its metabolites studied by mass spectrometry with electrospray ionization. Comparison of tandem and in-source fragmentation. - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Reactions of 4-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and key reactions of 4-bromobenzenesulfonamide, a versatile building block in medicinal chemistry and organic synthesis. This document details synthetic protocols, quantitative data for key transformations, and explores its role in the development of targeted therapeutics.
Synthesis of this compound
The most common and efficient synthesis of this compound starts from readily available bromobenzene. The process involves a two-step sequence: chlorosulfonation followed by ammonolysis.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
The initial step is the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.[1]
Experimental Protocol:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]
-
Cool the flask in a water bath to approximately 12–15°C.[1]
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.[1]
-
After the addition is complete, heat the reaction mixture to 60°C for two hours.[1]
-
Cool the reaction mixture to room temperature and carefully pour the syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.[1]
-
Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.[1]
Quantitative Data:
| Reactant | Moles | Product | Moles | Yield |
| Bromobenzene | 0.5 | 4-Bromobenzenesulfonyl Chloride | 0.4-0.45 | 80-90% |
Step 2: Synthesis of this compound
The second step involves the conversion of 4-bromobenzenesulfonyl chloride to this compound via ammonolysis, a nucleophilic acyl substitution reaction.
Experimental Protocol:
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in methanol (5 mL).
-
Add an excess of methanol/ammonia solution (5 mL) to the mixture in a 25 mL single-neck flask.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Concentrate the reaction solution under reduced pressure to obtain this compound as a white solid. The product can often be used without further purification.
Quantitative Data:
| Reactant | Moles | Product | Moles | Yield |
| 4-Bromobenzenesulfonyl Chloride | 3.9 mmol | This compound | ~3.9 mmol | ~100% |
Synthetic Workflow Diagram
Key Cross-Coupling Reactions
The bromine atom on the benzene ring of this compound serves as a reactive handle for various palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide. This reaction is widely used to synthesize biaryl compounds.
General Reaction Scheme:
This compound + Arylboronic Acid --(Pd catalyst, Base)--> 4-Arylbenzenesulfonamide
Experimental Protocol (Representative):
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.016) / PPh₃ (0.049) | 2M Na₂CO₃ (aq) | n-Propanol/H₂O | Reflux | 1 | High |
| 4-Bromoanisole | Phenylboronic acid | Pd/Si₃N₄ | K₃PO₄ | DME/H₂O | 80 | - | High |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | H₂O | 60 | - | High |
Note: The data in this table is for structurally similar aryl bromides and serves as a starting point for optimizing the reaction with this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2][3][4][5]
General Reaction Scheme:
This compound + Amine --(Pd catalyst, Ligand, Base)--> 4-(Amino)benzenesulfonamide
Experimental Protocol (Representative):
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere at 80-110°C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl (1) | - | KHMDS | Toluene | 25 | 5 | 98 |
Note: This data for a similar aryl bromide provides a good starting point for the amination of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8][9]
General Reaction Scheme:
This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 4-(Alkynyl)benzenesulfonamide
Experimental Protocol (Representative for Copper-Free Conditions):
-
In a reaction tube, combine the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) and this compound (0.5 mmol).[6]
-
Add the solvent (e.g., DMSO, 2.5 mL) and the base (e.g., TMP, 1.0 mmol).[6]
-
Evacuate and backfill the tube with argon three times.[6]
-
Add the terminal alkyne (e.g., phenylacetylene, 0.8 mmol) via syringe.[6]
-
Stir the reaction at room temperature and monitor its progress.[6]
-
Upon completion, quench with water, extract with an organic solvent, and purify by column chromatography.[6]
Quantitative Data for Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene: [6]
| Aryl Bromide | Product | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 2 | 92 |
| Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | 2 | 85 |
| 4'-Bromoacetophenone | 4'-(Phenylethynyl)acetophenone | 3 | 88 |
Note: This data for various aryl bromides demonstrates the feasibility of the copper-free Sonogashira coupling.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. It is a classical method for the arylation of amines, alcohols, and thiols.[10][11][12][13] A ligand-free protocol for the N-arylation of sulfonamides with aryl bromides has been reported.
General Reaction Scheme:
This compound + Nucleophile (Amine, Alcohol, etc.) --(Cu catalyst, Base)--> 4-(Substituted)benzenesulfonamide
Experimental Protocol (Representative for N-Arylation):
-
Combine this compound (1.0 mmol), the amine (1.2 mmol), a copper catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in a reaction vessel.
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the reaction mixture at 110-140°C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, perform an aqueous work-up, and extract the product.
-
Purify the product by crystallization or column chromatography.
Cross-Coupling Workflow
Nucleophilic Aromatic Substitution (SNA r)
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strong electron-withdrawing group, such as the sulfonamide group, can activate the ring for SNAr reactions, particularly with strong nucleophiles.
General Reaction Scheme:
This compound + Nucleophile --(Base, Solvent)--> 4-(Substituted)benzenesulfonamide
Experimental Protocol (Representative with Sodium Methoxide):
-
Dissolve this compound in a suitable solvent like DMSO or DMF.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture. The temperature required will depend on the reactivity of the substrate.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the product by crystallization or chromatography.
Note: The sulfonamide group is a moderately activating group for SNAr, and forcing conditions may be required.
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. The sulfonamide moiety is a key pharmacophore in many approved drugs.
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[14][15] The tumor-associated isoform, carbonic anhydrase IX (CA IX), is a validated target for anticancer therapies. The primary sulfonamide group of this compound derivatives can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.
Signaling Pathway Diagram: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors
Kinase Inhibition
The sulfonamide scaffold is also present in numerous kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17][18][19][20] Derivatives of this compound can be designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.
Signaling Pathway Diagram: VEGFR-2 Inhibition
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom in a wide range of cross-coupling reactions allow for the efficient construction of complex molecular architectures. Furthermore, the inherent properties of the sulfonamide moiety make it a privileged scaffold for the design of potent enzyme inhibitors, particularly targeting carbonic anhydrases and kinases involved in cancer progression. This guide provides a foundational understanding of the key reactions and applications of this compound, serving as a resource for researchers in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ijnc.ir [ijnc.ir]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. iris.unito.it [iris.unito.it]
- 14. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 20. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Cobalt(III) Complexes with 4-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) complexes are of significant interest in medicinal chemistry and drug development due to their kinetic inertness and potential as scaffolds for therapeutic agents.[1][2] The coordination of bioactive ligands to a cobalt(III) center can modulate their therapeutic efficacy and provide mechanisms for targeted drug delivery.[2] 4-Bromobenzenesulfonamide is a sulfonamide derivative with potential biological activities, making its coordination to a cobalt(III) center a promising strategy for the development of novel metallodrugs.[3][4]
These application notes provide a detailed, proposed protocol for the synthesis of a cobalt(III) complex with this compound. The methodology is based on the well-established oxidative synthesis of cobalt(III) complexes from cobalt(II) precursors.[1][5]
Data Presentation
As no specific experimental data for a cobalt(III)-4-Bromobenzenesulfonamide complex was readily available in the searched literature, the following table presents a hypothetical but representative summary of expected quantitative data based on the characterization of similar cobalt(III) complexes.
| Parameter | Expected Value | Method of Analysis |
| Yield | 60-80% | Gravimetric Analysis |
| Elemental Analysis | C: 28.5%, H: 2.4%, N: 5.5%, S: 12.7%, Br: 31.6%, Co: 11.6% (Calculated for [Co(C₆H₅BrO₂NS)₂(H₂O)₂]Cl) | Elemental Analyzer |
| UV-Vis (λmax) | ~550 nm and ~380 nm | UV-Vis Spectroscopy |
| **Infrared (IR) ν(SO₂) | ~1320 cm⁻¹ (asymmetric), ~1150 cm⁻¹ (symmetric) | FTIR Spectroscopy |
| ¹H NMR (δ) | 7.5-8.0 ppm (aromatic protons) | NMR Spectroscopy |
| Conductivity | ~100-140 Ω⁻¹cm²mol⁻¹ (in DMF) | Conductometer |
Experimental Protocols
This section details a proposed experimental protocol for the synthesis of a cobalt(III) complex using this compound as a ligand. The procedure is adapted from general methods for the synthesis of cobalt(III) complexes.[1][6][7]
Objective: To synthesize a cobalt(III) complex of this compound via oxidation of a cobalt(II) salt.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (C₆H₆BrNO₂S)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum filtration apparatus
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
Ligand Solution Preparation: In a 250 mL round-bottom flask, dissolve 2.0 mmol of this compound in 50 mL of ethanol. Gently warm the mixture on a heating plate to aid dissolution. Add a stoichiometric amount of aqueous sodium hydroxide solution to deprotonate the sulfonamide nitrogen, facilitating coordination.
-
Cobalt(II) Addition: In a separate beaker, dissolve 1.0 mmol of cobalt(II) chloride hexahydrate in 20 mL of deionized water.
-
Complex Formation: While stirring, slowly add the cobalt(II) solution to the ligand solution in the round-bottom flask. A color change should be observed, indicating the formation of the cobalt(II) complex.
-
Oxidation to Cobalt(III): To the reaction mixture, add 1.5 mL of 30% hydrogen peroxide dropwise. The addition should be slow to control the exothermic reaction.
-
Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to 60-70°C for 1-2 hours. The color of the solution should deepen, indicating the formation of the cobalt(III) complex.
-
Isolation of the Product: After the reaction is complete, allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent by rotary evaporation and then cool the solution in an ice bath to induce crystallization.
-
Washing and Drying: Wash the collected solid with small portions of cold deionized water, followed by cold ethanol to remove any unreacted starting materials and impurities. Dry the product in a desiccator over silica gel.
-
Characterization: Characterize the synthesized complex using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a Cobalt(III)-4-Bromobenzenesulfonamide complex.
Potential Signaling Pathway Inhibition:
The following diagram illustrates a generalized mechanism by which a cobalt(III)-sulfonamide complex could act as a prodrug, releasing an active sulfonamide to inhibit a key signaling pathway, such as the folate biosynthesis pathway targeted by many sulfonamide antibiotics.
Caption: Proposed mechanism of action for a Co(III)-sulfonamide prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and biological studies of a cobalt(III) complex of sulfathiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uvm.edu [uvm.edu]
- 7. broadfordingscience.org [broadfordingscience.org]
Synthesis of Phenylethynylbenzenesulfonamides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of phenylethynylbenzenesulfonamides, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process commencing with the preparation of a halogenated benzenesulfonamide, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne. This application note outlines the detailed methodologies for these key steps, presents quantitative data for a range of substrates, and includes visualizations to illustrate the experimental workflow and reaction mechanism.
Introduction
Phenylethynylbenzenesulfonamides constitute a versatile scaffold in drug discovery and development. The sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents, while the phenylethynyl group offers a rigid linker that can be strategically utilized to probe binding interactions with biological targets. The synthesis of these molecules is most effectively accomplished using the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]
Overall Synthesis Workflow
The synthesis of phenylethynylbenzenesulfonamides can be conceptually divided into two primary stages: the preparation of a suitable halogenated benzenesulfonamide precursor and the subsequent Sonogashira coupling with phenylacetylene or a substituted derivative.
References
Application Notes and Protocols: The Versatile Role of 4-Bromobenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonamide is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique chemical structure, featuring a sulfonamide moiety and a bromine-substituted phenyl ring, provides a valuable scaffold for the development of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore present in numerous drugs, known for its ability to mimic a peptide bond and interact with various biological targets. The bromine atom offers a reactive handle for diverse chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and enzyme inhibition.
Anticancer Activity
The benzenesulfonamide scaffold is a prominent feature in a number of anticancer agents. Derivatives of this compound have been explored as inhibitors of key signaling proteins implicated in cancer progression, such as BRAF kinase and carbonic anhydrases.
BRAF Kinase Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, particularly melanoma.[3][4] These mutations lead to constitutive activation of the MAPK pathway, driving uncontrolled cell division.[2] Several FDA-approved drugs target the mutated BRAF protein.[3] Pyrimidine-sulfonamide hybrids derived from this compound have been investigated as potent inhibitors of the BRAF V600E mutant.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation.[5] The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[5][6][7] The primary sulfonamide group is a key zinc-binding moiety, making benzenesulfonamides potent inhibitors of CAs.[8] Derivatives of this compound have been synthesized and evaluated as CA IX inhibitors, showing promise as anticancer therapeutics.[9]
Antimicrobial Activity
The sulfonamide functional group is historically significant in the development of antibacterial agents. These "sulfa drugs" act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] This selective toxicity, as humans obtain folic acid from their diet, makes sulfonamides effective antimicrobial agents. While specific data for this compound is limited, its derivatives are expected to exhibit antimicrobial properties.
Quantitative Data
The following tables summarize the biological activity of various derivatives synthesized using this compound as a starting material or key intermediate.
| Compound ID | Target | Cell Line/Organism | IC50/MIC | Reference |
| BRAF V600E Inhibitors | ||||
| Compound 7b | BRAF V600E | 36.3 ± 1.9 nM | [11] | |
| Compound 13a | BRAF V600E | 23.1 ± 1.2 nM | [11] | |
| Dabrafenib (Reference) | BRAF V600E | 47.2 ± 2.5 nM | [11] | |
| Compound 7b | BRAF V600E | WM266.4 (Melanoma) | <1.24 µM | [11] |
| Compound 13a | BRAF V600E | WM266.4 (Melanoma) | <1.24 µM | [11] |
| Dabrafenib (Reference) | BRAF V600E | WM266.4 (Melanoma) | 16.5 ± 0.91 µM | [11] |
| Carbonic Anhydrase Inhibitors | ||||
| Compound 12i | CA IX | 38.8 nM | ||
| Compound 5a | CA IX | 134.8 nM | ||
| Antimicrobial Activity | ||||
| Sulfonamide Derivative I | S. aureus (MRSA) | Clinical Isolate | 32-512 µg/mL | [8] |
| Sulfonamide Derivative II | S. aureus (MRSA) | Clinical Isolate | 32-512 µg/mL | [8] |
Signaling Pathways and Mechanisms of Action
BRAF and the MAPK Signaling Pathway
BRAF is a serine/threonine-protein kinase that, upon activation by RAS, phosphorylates and activates MEK1 and MEK2. These, in turn, phosphorylate and activate ERK1 and ERK2, which regulate the transcription of genes involved in cell proliferation and survival. In BRAF-mutant cancers, this pathway is constitutively active, leading to uncontrolled cell growth. BRAF inhibitors block the kinase activity of the mutated BRAF protein, thereby inhibiting downstream signaling.
Carbonic Anhydrase IX in the Tumor Microenvironment
In hypoxic tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX. CA IX, located on the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the maintenance of a neutral intracellular pH while acidifying the extracellular microenvironment. The acidic milieu promotes tumor invasion, metastasis, and resistance to therapy. CA IX inhibitors block this catalytic activity, thereby disrupting pH regulation and potentially sensitizing cancer cells to other treatments.
Experimental Protocols
General Synthesis of Sulfonamide Derivatives
This compound serves as a versatile starting material for generating libraries of compounds for screening. The primary sulfonamide can be reacted with various electrophiles, and the bromo-substituent can be modified through cross-coupling reactions.
Protocol 1: Synthesis of N-Substituted-4-bromobenzenesulfonamides
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF), add a base (e.g., K₂CO₃, NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki Cross-Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Biological Assay Protocols
Protocol 3: Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Test Compound Stock Solution: 10 mM in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and a known inhibitor (e.g., acetazolamide) in Assay Buffer.
-
To each well, add 158 µL of Assay Buffer and 2 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of a working solution of CA enzyme to all wells except the blank.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution.
-
Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 4: MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the cell plate with the compound dilutions and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability versus compound concentration to determine the IC50 value.
-
Protocol 5: Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation:
-
Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a positive control (microorganism only) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility as a building block for the synthesis of potent and selective inhibitors of various biological targets, including kinases and metalloenzymes, has been well-demonstrated. The presence of a reactive bromine handle facilitates the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel therapeutic agents derived from this important chemical intermediate. Further exploration of this compound derivatives holds significant promise for the discovery of new drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. scispace.com [scispace.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: 4-Bromobenzenesulfonamide as a Precursor for the Synthesis of Potent and Selective COX-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a cornerstone of modern anti-inflammatory therapy, offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. A key structural motif present in many selective COX-2 inhibitors is the benzenesulfonamide group. This document provides detailed application notes and experimental protocols for the use of 4-bromobenzenesulfonamide as a readily available and versatile starting material for the synthesis of diarylheterocyclic COX-2 inhibitors, with a particular focus on the synthesis of Celecoxib.
This compound: A Versatile Precursor
This compound serves as an excellent precursor for the synthesis of the crucial intermediate, 4-hydrazinobenzenesulfonamide. The bromine atom provides a reactive handle for nucleophilic aromatic substitution to introduce the hydrazine moiety, which is essential for the subsequent cyclization reaction to form the pyrazole core of many COX-2 inhibitors.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process:
-
Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride: Conversion of this compound to 4-hydrazinobenzenesulfonamide hydrochloride.
-
Synthesis of the COX-2 Inhibitor (e.g., Celecoxib): Condensation of 4-hydrazinobenzenesulfonamide hydrochloride with a suitable 1,3-dicarbonyl compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride from this compound
This protocol is adapted from methods for the synthesis from p-chlorobenzenesulfonamide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Nitrogen gas
-
Autoclave or a sealed reaction vessel capable of withstanding pressure
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
In a high-pressure autoclave, combine this compound (1 molar equivalent) and hydrazine hydrate (10 molar equivalents).
-
Purge the autoclave with nitrogen gas to remove air.
-
Heat the reaction mixture to 120-125°C.
-
Pressurize the vessel with nitrogen to 0.8-1.2 MPa.
-
Maintain the reaction at this temperature and pressure, monitoring the consumption of the starting material by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the pressure.
-
Transfer the reaction mixture to a round-bottom flask and acidify with concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 4-hydrazinobenzenesulfonamide hydrochloride.
Protocol 2: Synthesis of Celecoxib
Materials:
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 molar equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).[1]
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1 molar equivalent) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 75-80°C) and stir for several hours (e.g., 5 hours).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0-5°C and stir for 1 hour to induce crystallization.[1]
-
Collect the precipitated solid by vacuum filtration.[1]
-
Wash the solid with cold water and then a minimal amount of cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure Celecoxib.
Data Presentation
The following tables summarize key quantitative data for Celecoxib, a representative COX-2 inhibitor synthesized from a 4-sulfamoylphenylhydrazine precursor.
Table 1: In Vitro Inhibitory Activity of Celecoxib
| Target | IC50 (µM) |
| COX-1 | 15 |
| COX-2 | 0.04 |
Data sourced from in vitro enzyme assays.
Table 2: Pharmacokinetic Properties of Celecoxib in Humans
| Parameter | Value |
| Half-life (t1/2) | ~11 hours |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours |
| Protein Binding | ~97% |
These values can vary based on formulation and patient population.
COX-2 Signaling Pathway
COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade. Its primary function is to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Experimental Workflow for COX-2 Inhibition Assay
A common method to evaluate the efficacy of newly synthesized COX-2 inhibitors is through an in vitro enzyme inhibition assay.
Conclusion
This compound is a valuable and cost-effective precursor for the synthesis of a wide range of potent and selective COX-2 inhibitors. The protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore the synthesis and evaluation of novel anti-inflammatory agents. The straightforward conversion to the key 4-hydrazinobenzenesulfonamide intermediate, followed by well-established condensation reactions, makes this an attractive route for the development of new chemical entities targeting the COX-2 enzyme.
References
Application of 4-Bromobenzenesulfonamide in Drug Delivery Systems: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonamide is a chemical compound that has been investigated for its potential utility in various fields of chemistry and pharmaceutical sciences. Structurally, it features a benzene ring substituted with a bromine atom and a sulfonamide group. This combination of functional groups provides opportunities for chemical modification, making it a candidate for incorporation into more complex molecular architectures, including those designed for drug delivery. The sulfonamide group, in particular, is known to exhibit pH-responsive properties, a characteristic that is highly sought after in the design of "smart" drug delivery systems capable of targeted drug release in specific physiological environments.
This document provides an overview of the potential applications of this compound in drug delivery, based on the current scientific literature. It is important to note that while the foundational chemistry of sulfonamides suggests potential for use in drug delivery, specific and detailed applications of this compound in this context are not extensively documented in publicly available research. The following sections outline the theoretical basis for its application and general protocols for the synthesis and characterization of related sulfonamide-containing drug delivery systems.
Theoretical Applications in Drug Delivery
The primary characteristic that makes sulfonamide derivatives like this compound interesting for drug delivery is the ionizable proton of the sulfonamide group (-SO₂NH₂). This group can be deprotonated under specific pH conditions, leading to changes in the physicochemical properties of a larger molecule or polymer system it is part of.
pH-Responsive Drug Delivery:
The tumor microenvironment is often characterized by a lower pH (acidic) compared to healthy tissues. This physiological difference can be exploited for targeted drug delivery. Polymers functionalized with sulfonamide groups can be designed to be stable and retain their drug cargo at physiological pH (around 7.4) but undergo conformational changes or degradation in the acidic tumor environment, leading to the release of the encapsulated drug.[1][2] While specific data for this compound is scarce, the general principle for sulfonamides involves the protonation/deprotonation of the sulfonamide nitrogen, which alters the polymer's solubility and structure.
Potential as a Linker Molecule:
In the field of antibody-drug conjugates (ADCs), linker molecules play a crucial role in connecting a cytotoxic drug to a monoclonal antibody.[3][4] These linkers need to be stable in circulation but cleavable at the target site. While there is no direct evidence of this compound being used as a linker in currently approved or clinical-trial-stage ADCs, its chemical structure offers possibilities. The bromine atom can serve as a handle for further chemical reactions (e.g., cross-coupling reactions) to attach to a drug or a targeting moiety, while the sulfonamide group could be part of a cleavable or non-cleavable linker strategy.
Experimental Protocols (General)
The following are generalized protocols inspired by the synthesis and characterization of sulfonamide-containing polymers and drug delivery systems. These are not specific to this compound due to the lack of detailed literature but provide a foundational methodology.
Protocol 1: Synthesis of a Sulfonamide-Containing Polymer for pH-Responsive Micelles
This protocol describes a general approach to synthesize a polymer that could form pH-responsive micelles for drug delivery.
Materials:
-
A polymerizable monomer (e.g., an acrylate or acrylamide derivative)
-
This compound (as a functional monomer or for post-polymerization modification)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., DMF, DMSO)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Monomer Synthesis/Modification (if applicable): If this compound is to be incorporated as a monomer, it would first need to be chemically modified to contain a polymerizable group (e.g., a vinyl group).
-
Polymerization: The monomer(s) and initiator are dissolved in the chosen solvent in a reaction flask. The solution is purged with an inert gas (e.g., nitrogen or argon) and heated to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.
-
Purification: The resulting polymer is purified to remove unreacted monomers and initiator. This is typically done by precipitation in a non-solvent, followed by filtration and drying.
-
Micelle Formation: The purified polymer is dissolved in a water-miscible organic solvent. This solution is then added dropwise to a vigorously stirring aqueous solution. The organic solvent is subsequently removed by dialysis against deionized water.
-
Characterization: The resulting micelles are characterized for their size, morphology, and pH-responsiveness using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and by monitoring changes in turbidity or size as a function of pH.
Protocol 2: Drug Loading and In Vitro Release Study
This protocol outlines the general steps for loading a drug into polymeric micelles and evaluating its release profile.
Materials:
-
Polymeric micelles from Protocol 1
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., DMSO, Chloroform)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis tubing or a similar setup for release studies
Procedure:
-
Drug Loading: The drug and the polymer are co-dissolved in a common organic solvent. This solution is then added to an aqueous buffer under stirring, leading to the self-assembly of micelles with the drug encapsulated in the hydrophobic core. The organic solvent is then removed.
-
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE): The amount of encapsulated drug is determined by lysing the micelles with a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
In Vitro Drug Release: The drug-loaded micelle solution is placed in a dialysis bag and immersed in a release medium (e.g., PBS at pH 7.4 and 5.5) at 37°C with gentle shaking. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium. The concentration of the released drug in the aliquots is quantified by a suitable analytical method.
Data Presentation
Due to the absence of specific experimental data for this compound-based drug delivery systems in the reviewed literature, a quantitative data table cannot be provided. Should such data become available, it would be structured as follows:
Table 1: Physicochemical Properties of Hypothetical this compound-Containing Nanoparticles
| Formulation Code | Polymer Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| BBSA-NP-01 | P(BBSA-co-PEGMA) | 150 ± 5 | 0.15 ± 0.02 | -15 ± 2 | 10.2 ± 0.8 | 85.5 ± 3.2 |
| BBSA-NP-02 | P(BBSA-co-PLA) | 180 ± 8 | 0.21 ± 0.03 | -12 ± 1.5 | 12.5 ± 1.1 | 90.1 ± 2.5 |
BBSA: this compound acrylate (hypothetical monomer)
Table 2: In Vitro Drug Release Profile from Hypothetical BBSA-Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5.2 ± 0.5 | 15.8 ± 1.2 |
| 4 | 10.5 ± 0.8 | 40.2 ± 2.5 |
| 8 | 18.3 ± 1.1 | 65.7 ± 3.1 |
| 12 | 25.1 ± 1.5 | 80.5 ± 2.8 |
| 24 | 32.6 ± 2.0 | 92.3 ± 1.9 |
Visualizations
The following diagrams illustrate the conceptual workflows and relationships discussed.
Caption: General workflow for the synthesis and characterization of a this compound-based drug delivery system.
References
- 1. Mutual prodrugs containing bio-cleavable and drug releasable disulfide linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine [mdpi.com]
Application Notes and Protocols: N-alkylation of 4-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, yielding products that are prevalent in medicinal chemistry and materials science. The resulting N-alkylated sulfonamides are key structural motifs in a variety of therapeutic agents. 4-Bromobenzenesulfonamide is a versatile building block, and its N-alkylation provides a scaffold that can be further functionalized, making it a valuable intermediate in drug discovery and development. This document provides detailed protocols for the N-alkylation of this compound via three common methods: manganese-catalyzed "borrowing hydrogen" reaction, traditional N-alkylation with alkyl halides, and the Mitsunobu reaction.
Data Presentation
The following table summarizes the reaction conditions and yields for different N-alkylation methods of this compound and related aryl sulfonamides.
| Entry | Alkylating Agent | Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Benzyl alcohol | Mn-catalyzed "Borrowing Hydrogen" | Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %) | Xylenes | 150 | 24 | 88 | This compound [1] |
| 2 | Benzyl bromide | Traditional Alkylation | Cs₂CO₃ | DMF | RT | - | High | Representative Aryl Sulfonamide |
| 3 | Ethyl Iodide | Traditional Alkylation | NaH | DMF | RT | 3-4 | 89 | 4-Chlorobenzenesulfonamide derivative |
| 4 | Benzyl alcohol | Mitsunobu Reaction | PPh₃, DIAD | THF | RT | - | High | Representative Aryl Sulfonamide |
| 5 | Ethanol | Mitsunobu Reaction | PPh₃, DEAD | Toluene | RT | 6 | 89 | D-ribose derivative (for esterification)[2] |
Experimental Protocols
Protocol 1: Manganese-Catalyzed N-Alkylation of this compound with Benzyl Alcohol
This protocol is adapted from a literature procedure for the efficient and environmentally benign N-alkylation of sulfonamides using a manganese catalyst.[1]
Materials:
-
This compound
-
Benzyl alcohol
-
Mn(I) PNP pincer precatalyst
-
Potassium carbonate (K₂CO₃)
-
Xylenes (anhydrous)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 236 mg), Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol, 13.8 mg).
-
Add anhydrous xylenes (1.0 mL) to the flask.
-
Add benzyl alcohol (1.0 mmol, 104 µL) to the reaction mixture.
-
Heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 20% EtOAc in petroleum ether) as the eluent to afford N-benzyl-4-bromobenzenesulfonamide.[1]
Protocol 2: Traditional N-Alkylation with an Alkyl Halide (General Procedure)
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 236 mg) and the anhydrous solvent (5-10 mL).
-
If using NaH, cool the solution to 0 °C and add NaH (1.1 mmol, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. If using a carbonate base like Cs₂CO₃, add it directly to the sulfonamide solution at room temperature.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for N-Alkylation (General Procedure)
This protocol outlines a general procedure for the N-alkylation of this compound with an alcohol using Mitsunobu conditions.[2][3][4][5][6]
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 236 mg), the alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Bromobenzenesulfonamide in the Synthesis of H2-Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-bromobenzenesulfonamide as a key starting material in the synthesis of H2-receptor antagonists, with a specific focus on the potent antagonist, ebrotidine. This document includes a summary of relevant pharmacological data, a generalized synthetic protocol, and diagrams of the synthetic pathway and the H2-receptor signaling cascade.
Introduction
Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors of the parietal cells in the stomach, leading to a reduction in gastric acid secretion. They are widely used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of these antagonists often involves multi-step processes, and the selection of appropriate starting materials is crucial for efficient and high-yield production. This compound has been identified as a valuable precursor in the synthesis of a specific class of formamidine-containing H2-receptor antagonists.
Application: Synthesis of Ebrotidine
This compound is a critical building block for the synthesis of ebrotidine, a potent H2-receptor antagonist.[1] Ebrotidine, chemically known as N-[(E)-[[2-[[--INVALID-LINK--2amino]-4-thiazolyl] methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide, was developed for the treatment of gastric ulcers.[1][3]
Chemical Structure of Ebrotidine
Caption: Chemical structure of Ebrotidine.
Quantitative Data
The following tables summarize the key pharmacological data for ebrotidine in comparison to other well-known H2-receptor antagonists.
Table 1: H2-Receptor Binding Affinity [4]
| Compound | Ki (nmol/l) |
| Ebrotidine | 127.5 |
| Ranitidine | 190.0 |
| Cimetidine | 246.1 |
Table 2: Relative Potency of H2-Receptor Antagonists [3]
| Compound | Relative Potency (compared to Cimetidine) |
| Ebrotidine | ~10x more potent |
| Ranitidine | ~4-10x more potent |
| Cimetidine | 1x (baseline) |
Experimental Protocols
Synthesis of Ebrotidine from this compound (Generalized)
While the specific, industrial-scale synthesis of ebrotidine is proprietary, a general synthetic approach involves the condensation of this compound with a formamidine derivative. The following represents a plausible, generalized laboratory-scale synthesis based on available literature.
Disclaimer: This is a generalized protocol and has not been optimized. Researchers should conduct their own optimization and safety assessments.
Materials:
-
This compound
-
A suitable N,N-disubstituted formamidine derivative (e.g., N,N-dimethylformamide dimethyl acetal)
-
The appropriate thiazole-containing amine side chain: 2-[[[2-(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethylamine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Activation of this compound: In a round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous solvent such as DMF.
-
Formation of the Formamidine Intermediate: To this solution, add an equimolar amount of a suitable formamidine-forming reagent, such as N,N-dimethylformamide dimethyl acetal. The reaction mixture is typically stirred at an elevated temperature to facilitate the formation of the N-(4-bromobenzenesulfonyl)formamidine intermediate.
-
Condensation with the Side Chain: Once the formation of the intermediate is complete (monitored by techniques like TLC or LC-MS), the thiazole-containing amine side chain is added to the reaction mixture.
-
Reaction Completion and Work-up: The reaction is stirred, likely at an elevated temperature, until completion. The reaction mixture is then cooled to room temperature. The product may precipitate upon cooling or after the addition of an anti-solvent.
-
Purification: The crude product is collected by filtration and washed with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system to yield pure ebrotidine.
Note: Detailed experimental conditions, including reaction times, temperatures, and specific reagents, are not publicly available and would require optimization.
Visualizations
Synthetic Pathway of Ebrotidine
Caption: Generalized synthetic pathway for Ebrotidine.
Histamine H2-Receptor Signaling Pathway
H2-receptor antagonists like ebrotidine exert their effect by blocking the signaling cascade initiated by histamine binding to H2 receptors on gastric parietal cells.
Caption: Simplified H2-receptor signaling pathway.
Conclusion
References
- 1. Synthesis and assessment of formamidines as new histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebrotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of ebrotidine, ranitidine and cimetidine on the specific binding to histamine H1- and H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 4-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental setups for key reactions involving 4-bromobenzenesulfonamide, a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below cover N-benzoylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, offering a foundational guide for the synthesis of more complex molecules.
N-Benzoylation of this compound
This protocol describes the synthesis of N-(4-bromobenzenesulfonyl)benzamide via the Schotten-Baumann reaction, a widely used method for the acylation of amines.
Experimental Protocol
Materials:
-
This compound
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Benzoyl chloride
-
Dilute hydrochloric acid (HCl)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Vacuum filtration apparatus
Procedure:
-
In a suitable flask, dissolve 2.36 g (10 mmol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.[1]
-
Cool the solution in an ice bath with continuous stirring.
-
Add 1.55 g (1.3 mL, 11 mmol) of benzoyl chloride dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained below 10°C.[1]
-
After the addition is complete, continue to stir the mixture for an additional 2 hours at room temperature.[1]
-
Acidify the reaction mixture with dilute hydrochloric acid until the product precipitates completely.[1]
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to dry.[1]
-
For further purification, recrystallize the crude product from ethanol to obtain pure N-(4-bromobenzenesulfonyl)benzamide.[1]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₆BrNO₂S | 236.09 | 166-168 | White to cream powder |
| N-(4-bromobenzenesulfonyl)benzamide | C₁₃H₁₀BrNO₃S | 340.19 | 198-200 | White solid |
Table 1: Physical and chemical properties of the reactant and product in the N-benzoylation of this compound.[1]
Synthetic Workflow
Caption: Workflow for the N-Benzoylation of this compound.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This protocol provides a general procedure for the reaction of this compound with an arylboronic acid.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, THF)
-
Round-bottom flask or sealed vessel
-
Reflux condenser or heating block
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or sealed vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (0.03-0.1 equiv) and, if necessary, the phosphine ligand (0.05-0.2 equiv).
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl sulfonamide product.
Quantitative Data for a Typical Suzuki-Miyaura Coupling
| Component | Role | Typical Reagents | Typical Molar Equiv. |
| Aryl Halide | Substrate | This compound | 1.0 |
| Boronic Acid | Coupling Partner | Phenylboronic acid | 1.1 - 1.5 |
| Catalyst | Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | 0.03 - 0.1 |
| Ligand | Catalyst Stabilizer | JohnPhos, SPhos | 0.05 - 0.2 |
| Base | Activator | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O, Toluene, THF | - |
| Temperature | - | 40 - 100 °C | - |
| Time | - | 2.5 - 24 h | - |
Table 2: General reaction parameters for the Suzuki-Miyaura coupling of an aryl halide.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This protocol provides a general procedure for the amination of this compound.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, primary or secondary amine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, THF)
-
Round-bottom flask or sealed vessel
-
Reflux condenser or heating block
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and the phosphine ligand (0.01-0.1 equiv) to a flame-dried round-bottom flask or sealed vessel.
-
Add the base (1.1-2.0 equiv), this compound (1.0 equiv), and the amine (1.0-1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from room temperature to 110°C for 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl or N-alkyl sulfonamide.
Quantitative Data for a Typical Buchwald-Hartwig Amination
| Component | Role | Typical Reagents | Typical Molar Equiv. |
| Aryl Halide | Substrate | This compound | 1.0 |
| Amine | Nucleophile | Aniline, Morpholine | 1.0 - 1.2 |
| Catalyst | Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 0.01 - 0.05 |
| Ligand | Catalyst Stabilizer | BINAP, Xantphos, DavePhos | 0.01 - 0.1 |
| Base | Activator | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.1 - 2.0 |
| Solvent | Reaction Medium | Toluene, Dioxane, THF | - |
| Temperature | - | RT - 110 °C | - |
| Time | - | 1 - 24 h | - |
Table 3: General reaction parameters for the Buchwald-Hartwig amination of an aryl halide.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromobenzenesulfonamide
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of 4-Bromobenzenesulfonamide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step is the chlorosulfonation of bromobenzene to produce the intermediate, 4-bromobenzenesulfonyl chloride. This is followed by the ammonolysis of the sulfonyl chloride to yield the final product, this compound.[1]
Q2: What are the primary causes of low yield in this synthesis?
A2: Low yields can often be attributed to several factors. A significant issue is the hydrolysis of the 4-bromobenzenesulfonyl chloride intermediate, which is sensitive to moisture.[2] Incomplete reaction during the ammonolysis step or side reactions can also diminish the yield. Proper handling of reagents and optimization of reaction conditions are crucial for maximizing the output.
Q3: How can I minimize the hydrolysis of 4-bromobenzenesulfonyl chloride?
A3: To prevent hydrolysis, it is essential to use thoroughly dried glassware and anhydrous solvents.[2][3] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will also help to exclude moisture.[2][3]
Q4: My final product is impure. What are the likely contaminants?
A4: Common impurities include unreacted 4-bromobenzenesulfonyl chloride and the hydrolysis byproduct, 4-bromobenzenesulfonic acid.[2] If the reaction temperature during ammonolysis is not well-controlled, side products from further reactions of the sulfonamide can also be present.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as an ethanol-water mixture, can be used. For issues with crystallization, such as the product "oiling out," using a solvent/anti-solvent system and allowing for slow cooling can be beneficial.[3] Scratching the inside of the flask can also help to induce crystallization.[3]
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 4-Bromobenzenesulfonyl Chloride | Incomplete chlorosulfonation reaction. | Ensure the reaction is heated (e.g., to 60°C) for a sufficient time (e.g., two hours) after the addition of bromobenzene to drive the reaction to completion.[1] |
| Loss of product during workup. | Carefully pour the reaction mixture onto crushed ice and ensure complete precipitation of the product before filtration. Wash the collected solid with cold water to remove excess acid without dissolving the product.[1] | |
| Low Yield of this compound | Hydrolysis of 4-bromobenzenesulfonyl chloride. | Use anhydrous solvents and dried glassware. Perform the reaction under an inert atmosphere (nitrogen or argon).[2][3] |
| Incomplete ammonolysis. | Use an excess of the ammonia solution to ensure the complete conversion of the sulfonyl chloride.[4] Allow the reaction to stir overnight to ensure it goes to completion.[4] | |
| Side reactions. | Control the reaction temperature. The ammonolysis is typically carried out at room temperature. | |
| Product is an oil or sticky solid and will not crystallize | The compound is too soluble in the chosen solvent. | Add a poor solvent (anti-solvent) to decrease solubility.[3] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal.[3] | |
| Final product contains impurities | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. |
| Hydrolysis of starting material. | Implement the measures to prevent moisture exposure as described above.[2][3] |
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure details the chlorosulfonation of bromobenzene.
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Round-bottomed flask with mechanical stirrer and gas absorption trap
-
Water bath
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]
-
Cool the flask in a water bath to approximately 12–15°C.[1]
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C.[1] Note: Hydrogen chloride gas will be evolved.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.[1]
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.[1]
-
Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.[1]
Step 2: Synthesis of this compound
This protocol describes the ammonolysis of 4-bromobenzenesulfonyl chloride.
Materials:
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4-Bromobenzenesulfonyl chloride
-
Methanol
-
Methanol/ammonia solution
-
Single-neck flask
Procedure:
-
Dissolve 1.0 g (3.9 mmol) of 4-bromobenzenesulfonyl chloride in 5 mL of methanol in a 25 mL single-neck flask.[1][4]
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.[4]
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Concentrate the reaction solution under reduced pressure to obtain the crude this compound.[4]
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on literature procedures.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-Bromobenzenesulfonyl chloride | Methanol/ammonia solution (excess) | Methanol | Overnight | Room Temperature | ~100% (crude) | [4] |
Note: The provided yield is for the crude product and may be lower after purification.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the two-step synthesis of this compound.
Logical Relationships in Troubleshooting Low Yield
Caption: Logical relationships between the problem of low yield and its causes and solutions.
References
Technical Support Center: Purification of Crude 4-Bromobenzenesulfonamide by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Bromobenzenesulfonamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physical property data to ensure a successful purification process.
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| Melting Point | 163-167 °C |
| Appearance | White to off-white solid |
| Water Solubility | 991.6 mg/L (at 15 °C) |
Solubility Data
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table provides illustrative solubility data for this compound in common laboratory solvents to guide your solvent selection.
Note: The following data is illustrative to demonstrate the principles of solvent selection for recrystallization.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability Notes |
| Water | ~0.1 | Low | Poor solvent alone, but can be used as an anti-solvent with a miscible organic solvent. |
| Ethanol | Low | High | Good potential for single-solvent recrystallization. Often used in combination with water. |
| Acetone | Moderate | Very High | May be too effective a solvent, leading to low recovery unless used with an anti-solvent. |
| Toluene | Low | Moderate | A potential solvent for recrystallization, particularly for removing more polar impurities.[1] |
| Ethanol/Water (9:1) | Low | High | A commonly used mixed-solvent system that can be optimized for high purity and yield. |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My crude this compound is not dissolving in the hot solvent.
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.
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Inappropriate Solvent: The chosen solvent may not be suitable for dissolving your compound, even at high temperatures. If you have added a large volume of solvent with no success, it is best to evaporate the current solvent and select a new one based on solubility tests.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove the insoluble material.
Q2: No crystals have formed after cooling the solution.
A2: The absence of crystal formation is a common problem and can be addressed with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
-
Supersaturation: The solution may not be sufficiently concentrated for crystals to form. You can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the more concentrated solution to cool again.
-
Further Cooling: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.
Q3: The compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it cools too quickly.
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling and better crystal formation.
Q4: The recrystallized product is colored or appears impure.
A4: If your final product retains a color or appears impure, consider the following:
-
Activated Carbon: For colored impurities, you can add a small amount of activated carbon to the hot solution. Swirl the mixture for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool.
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Insoluble Impurities: If you did not perform a hot filtration and your starting material contained insoluble impurities, these will be present in your final product. In this case, you will need to repeat the recrystallization process, including a hot filtration step.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent should be determined experimentally through small-scale solubility tests. However, a mixed solvent system of ethanol and water is often effective for sulfonamides. Toluene has also been reported as a suitable solvent for the recrystallization of this compound.[1]
Q2: How can I maximize the yield of my recrystallization?
A2: To achieve the highest possible yield:
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Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly and completely. After reaching room temperature, cool it further in an ice bath to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q3: What is the purpose of a hot filtration?
A3: A hot filtration is used to remove insoluble impurities from the hot solution before it is cooled to induce crystallization. This step is crucial if you observe solid particles that do not dissolve in the hot solvent.
Q4: How can I be sure my final product is pure?
A4: The purity of your recrystallized this compound can be assessed by its melting point and appearance. A pure compound will have a sharp melting point range that is close to the literature value (163-167 °C). The crystals should also be uniform in appearance. For more rigorous purity assessment, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocol: Recrystallization using an Ethanol/Water Mixed Solvent System
This protocol provides a detailed methodology for the purification of crude this compound.
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.
2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot filtration. b. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel. c. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
3. Crystallization: a. To the hot, clear filtrate, add warm water dropwise while stirring until the solution becomes persistently cloudy. b. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. c. Cover the flask and allow it to cool slowly to room temperature undisturbed. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
5. Drying: a. Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. b. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature oven.
6. Characterization: a. Once dry, determine the mass of the purified crystals and calculate the percent recovery. b. Measure the melting point of the crystals to assess their purity.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 4-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-bromobenzenesulfonamide. The synthesis typically proceeds in two key stages: the chlorosulfonation of bromobenzene to produce 4-bromobenzenesulfonyl chloride, followed by the ammonolysis of this intermediate to yield the final product. This guide will address potential side products and challenges in both steps.
Experimental Workflow
The overall synthesis of this compound is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Chlorosulfonation of Bromobenzene
This initial step involves the reaction of bromobenzene with chlorosulfonic acid to form the key intermediate, 4-bromobenzenesulfonyl chloride. While the para-substituted product is desired, several side products can also be formed.
Troubleshooting Guide: Chlorosulfonation
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 4-bromobenzenesulfonyl chloride | - Incomplete reaction. - Suboptimal reaction temperature. - Hydrolysis of the product. | - Ensure dropwise addition of bromobenzene to a stirred excess of chlorosulfonic acid. - Maintain a low reaction temperature (0-10 °C) during the addition, then allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) to ensure completion. - Use anhydrous conditions and protect the reaction from atmospheric moisture. |
| Formation of isomeric side products (2- and 3-bromobenzenesulfonyl chloride) | The bromo group is an ortho-, para-director. While the para isomer is sterically favored, some ortho and a smaller amount of meta isomers can form. | - Maintain a low reaction temperature to enhance regioselectivity. - Purification of the crude 4-bromobenzenesulfonyl chloride by recrystallization (e.g., from a non-polar solvent like hexane) can help separate the isomers. |
| Formation of bis(4-bromophenyl)sulfone | This side product arises from the reaction of the initially formed 4-bromobenzenesulfonyl chloride with another molecule of bromobenzene. This is more likely to occur at higher temperatures or with a high concentration of bromobenzene. | - Use a molar excess of chlorosulfonic acid. - Maintain a low reaction temperature throughout the process. - Add bromobenzene slowly to the chlorosulfonic acid to keep its concentration low. |
| Formation of 4-bromobenzenesulfonic acid | Hydrolysis of 4-bromobenzenesulfonyl chloride by water present in the reagents or from atmospheric moisture. | - Use freshly distilled chlorosulfonic acid and dry bromobenzene. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction by carefully pouring the mixture onto crushed ice to minimize hydrolysis of the desired product. |
Frequently Asked Questions (FAQs): Chlorosulfonation
Q1: What is the typical ratio of para to ortho isomers in the chlorosulfonation of bromobenzene?
A1: The para isomer is the major product due to steric hindrance from the bromine atom. While exact ratios can vary with reaction conditions, a significant excess of the para isomer is expected. Lower temperatures generally favor the formation of the para isomer.
Q2: How can I confirm the presence of bis(4-bromophenyl)sulfone in my product mixture?
A2: Bis(4-bromophenyl)sulfone is a solid with a higher melting point (172 °C) than 4-bromobenzenesulfonyl chloride.[1] Its presence can be confirmed by spectroscopic methods such as NMR and mass spectrometry. In the 1H NMR spectrum, it will show a distinct set of aromatic signals.
Q3: What is the best way to purify the crude 4-bromobenzenesulfonyl chloride?
A3: Recrystallization is a common method. After quenching the reaction on ice and filtering the solid product, it can be washed with cold water to remove residual acid. The crude solid can then be recrystallized from a suitable solvent, such as a mixture of ethyl acetate and hexanes, to remove isomeric impurities and the sulfone byproduct.
Part 2: Ammonolysis of 4-Bromobenzenesulfonyl Chloride
In the second step, 4-bromobenzenesulfonyl chloride is reacted with ammonia to form the desired this compound. This is a nucleophilic acyl substitution reaction.
Troubleshooting Guide: Ammonolysis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Incomplete reaction. - Hydrolysis of the starting material. | - Use a sufficient excess of ammonia to drive the reaction to completion. - Ensure the 4-bromobenzenesulfonyl chloride is added to the ammonia solution (and not the other way around) to maintain a high concentration of the nucleophile. - Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize side reactions. |
| Formation of N-(4-bromophenylsulfonyl)-4-bromobenzenesulfonamide (a secondary sulfonamide) | Reaction of the initially formed this compound with another molecule of 4-bromobenzenesulfonyl chloride. | - Use a large excess of ammonia. - Add the sulfonyl chloride to the ammonia solution slowly and with vigorous stirring to ensure rapid reaction with ammonia. |
| Product is difficult to precipitate or purify | - Presence of unreacted starting material or byproducts. - The product may be soluble in the reaction mixture. | - After the reaction is complete, acidification of the mixture will precipitate the product. - The crude product can be purified by recrystallization from a suitable solvent like ethanol or a water-ethanol mixture. |
Frequently Asked questions (FAQs): Ammonolysis
Q1: What form of ammonia is best to use for this reaction?
A1: Aqueous ammonia or a solution of ammonia in an organic solvent like methanol can be used. Concentrated aqueous ammonia is often effective and convenient.
Q2: How can I monitor the progress of the ammonolysis reaction?
A2: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material, 4-bromobenzenesulfonyl chloride. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q3: What are the key safety precautions for the ammonolysis step?
A3: Both 4-bromobenzenesulfonyl chloride and concentrated ammonia are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction with ammonia is exothermic and should be cooled to control the temperature.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
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Slowly add bromobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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The crude 4-bromobenzenesulfonyl chloride can be dried and used directly in the next step or purified by recrystallization.
Protocol 2: Synthesis of this compound
-
In a flask, place an excess of concentrated aqueous ammonia (e.g., 10-15 molar equivalents) and cool it in an ice-water bath.
-
Slowly add the crude or purified 4-bromobenzenesulfonyl chloride (1 molar equivalent) in small portions to the stirred ammonia solution, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid until the product precipitates completely.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a white crystalline solid.
Quantitative Data on Side Products
Precise quantitative data for side product formation is highly dependent on the specific reaction conditions employed. However, the following table provides a general overview of expected outcomes under optimized conditions.
| Side Product | Typical Formation Conditions | Approximate Yield (under non-ideal conditions) | Mitigation Strategy |
| 2-Bromobenzenesulfonyl chloride | Chlorosulfonation of bromobenzene | 5-15% | Low reaction temperature, purification by recrystallization. |
| Bis(4-bromophenyl)sulfone | Higher reaction temperatures, insufficient excess of chlorosulfonic acid | 1-10% | Use of excess chlorosulfonic acid, low temperature. |
| 4-Bromobenzenesulfonic acid | Presence of moisture | Variable | Anhydrous conditions, use of freshly distilled reagents. |
| N-(4-bromophenylsulfonyl)-4-bromobenzenesulfonamide | Insufficient excess of ammonia during ammonolysis | <5% | Use of a large excess of ammonia, slow addition of sulfonyl chloride. |
Logical Relationships of Side Product Formation
The following diagram illustrates the reaction pathways leading to the desired product and common side products during the chlorosulfonation of bromobenzene.
Caption: Formation of 4-bromobenzenesulfonyl chloride and common side products.
References
Troubleshooting low yield in sulfonamide synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address low yields in sulfonamide synthesis reactions.
Troubleshooting Guide: Low Yield in Sulfonamide Synthesis
Low yields in sulfonamide synthesis can arise from a variety of factors, from the quality of starting materials to the specific reaction conditions. The table below outlines common problems, their potential causes, and suggested solutions to improve reaction outcomes.
| Problem ID | Observed Problem | Potential Cause | Recommended Solution & Rationale |
| LY-01 | Low to no formation of the desired sulfonamide product. | Degraded or Impure Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1] Amines can also degrade or contain impurities that interfere with the reaction. | Verify Purity: Check the purity of the sulfonyl chloride and amine using techniques like NMR or LC-MS.[1] Use Fresh Reagents: It is recommended to use freshly opened or properly stored reagents.[1] Purification: If impurities are suspected, purify the starting materials before use. For example, recrystallize the amine or distill it. |
| LY-02 | Significant amount of unreacted starting materials. | Incorrect Reaction Conditions: The reaction temperature may be too low, the reaction time too short, or the chosen base not appropriate for the specific amine. | Optimize Temperature: Some reactions may require initial cooling to control exothermic reactions, followed by heating to drive the reaction to completion.[1] A typical range is from 0 °C to reflux. Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. Select an Appropriate Base: The base should be strong enough to deprotonate the amine without causing side reactions.[1] Common bases include pyridine, triethylamine, or an excess of the reacting amine. |
| LY-03 | Presence of significant side products. | Hydrolysis of Sulfonyl Chloride: Trace amounts of water in the solvent or on glassware can lead to the formation of sulfonic acid.[1] | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1] |
| LY-04 | Reaction stalls before completion. | Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups can be less reactive, leading to incomplete conversion.[1] | More Forcing Conditions: For less nucleophilic amines, higher temperatures and stronger bases may be necessary to drive the reaction to completion.[1] |
| LY-05 | Formation of a dimeric or polymeric byproduct. | High Concentration or Rapid Addition: Adding the sulfonyl chloride too quickly, especially at high concentrations, can lead to side reactions. | Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution, particularly during the initial phase of the reaction.[1] Lower Temperature: Conducting the initial addition at a lower temperature (e.g., 0 °C) can help control the reaction rate.[1] |
| LY-06 | Difficulty in product isolation and purification. | Inappropriate Work-up Procedure: The chosen work-up may not effectively remove byproducts or unreacted starting materials. | Acid-Base Extraction: Utilize acid-base extraction to separate the sulfonamide product from unreacted amine and sulfonic acid byproduct. Chromatography: If simple extraction is insufficient, purification by column chromatography on silica gel is often effective.[2] |
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride and Amine
This protocol provides a general method for the synthesis of sulfonamides, which can be adapted and optimized for specific substrates.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Base (e.g., pyridine, triethylamine) (1.5-2.0 equiv)
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Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride in the anhydrous solvent.
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Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
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After the addition is complete, add the base to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and wash with 1M HCl to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Small-Scale Trial Reaction for Optimization
To identify the optimal reaction conditions without consuming large quantities of starting materials, a series of small-scale trial reactions can be performed in parallel.
Setup:
-
Use small reaction vials (e.g., 1-2 mL).
-
For each vial, vary one parameter at a time (e.g., solvent, base, temperature).
-
Keep the stoichiometry of the sulfonyl chloride and amine consistent across all trials.
Example of Parameters to Vary:
-
Solvents: Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene.
-
Bases: Pyridine, Triethylamine, Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM).
-
Temperatures: 0 °C, Room Temperature, 50 °C, Reflux.
Procedure:
-
Set up a series of vials, each with a small stir bar.
-
To each vial, add the amine and the chosen solvent.
-
Add the chosen base to each vial.
-
Add the sulfonyl chloride to each vial.
-
Seal the vials and place them in a temperature-controlled shaker or on separate stir plates at the desired temperatures.
-
After a set amount of time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of product formation and byproduct presence.
-
Based on the results, select the conditions that provide the highest yield and purity for a larger scale reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield sulfonamide synthesis reactions.
A logical workflow for troubleshooting low-yield sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in sulfonamide synthesis?
A1: The most frequent issue is the quality of the starting materials, particularly the sulfonyl chloride.[1] Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them to unreactive sulfonic acids.[1] Using fresh or purified reagents and maintaining anhydrous reaction conditions are critical.
Q2: How can I tell if my sulfonyl chloride has degraded?
A2: Degradation can be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the appearance of a sulfonic acid peak would indicate hydrolysis. A simple melting point determination can also be indicative, as the impure reagent will have a broader and lower melting point than the pure compound.
Q3: What type of base should I use for my sulfonamide synthesis?
A3: The choice of base depends on the reactivity of the amine. For simple, nucleophilic amines, a tertiary amine base like triethylamine or pyridine is often sufficient to neutralize the HCl byproduct.[3] For less reactive amines, a stronger, non-nucleophilic base may be required. In some cases, using an excess of the amine reactant can also serve as the base.[1]
Q4: My reaction seems to stop before all the starting material is consumed. What should I do?
A4: This could be due to several factors. If you are using a less nucleophilic amine, the reaction may require more forcing conditions, such as a higher temperature or a longer reaction time.[1] It's also possible that an equilibrium is being reached. In such cases, removing a byproduct (like HCl, by using a base) can help drive the reaction to completion.
Q5: Are there alternative methods to the classical sulfonyl chloride and amine reaction?
A5: Yes, several modern alternatives exist that can offer milder reaction conditions, broader substrate scope, and improved safety profiles.[2] These include copper-catalyzed N-arylation with boronic acids, palladium-catalyzed coupling reactions, and one-pot syntheses from thiols.[1][2][4] The use of sulfur dioxide surrogates like DABSO is another innovative approach.[5]
Q6: How can I improve the purification of my sulfonamide product?
A6: If your product is contaminated with unreacted amine, an acidic wash (e.g., with 1M HCl) during the work-up can help remove it. If the sulfonic acid byproduct is present, a basic wash (e.g., with saturated sodium bicarbonate) can be effective. For more persistent impurities, column chromatography on silica gel is a reliable purification method.[2] Recrystallization can also be an effective technique for obtaining highly pure crystalline sulfonamides.[6]
References
Technical Support Center: 4-Bromobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobenzenesulfonyl chloride. Our aim is to help you mitigate common issues, with a focus on preventing hydrolysis to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-bromobenzenesulfonyl chloride degradation?
A1: The primary cause of degradation is hydrolysis. 4-bromobenzenesulfonyl chloride is highly sensitive to moisture.[1] When exposed to water, it hydrolyzes to form 4-bromobenzenesulfonic acid and hydrochloric acid. This reaction consumes your reagent and can introduce acidic byproducts that may interfere with your desired chemical transformation.
Q2: How can I visually identify if my 4-bromobenzenesulfonyl chloride has hydrolyzed?
A2: Pure 4-bromobenzenesulfonyl chloride is a white to off-white crystalline solid. If it has been exposed to moisture, it may appear clumpy, sticky, or have a more pronounced, sharp acidic odor due to the formation of hydrochloric acid. Significant degradation may result in a partially liquefied or discolored solid.
Q3: What are the ideal storage conditions for 4-bromobenzenesulfonyl chloride?
A3: To prevent hydrolysis, it is crucial to store 4-bromobenzenesulfonyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to rigorously exclude moisture.
Q4: Which solvents are recommended for reactions involving 4-bromobenzenesulfonyl chloride?
A4: Anhydrous aprotic solvents are essential for preventing hydrolysis during your reaction. Commonly used solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and petroleum ether. It is critical to use solvents with the lowest possible water content.
Q5: Can I use a base to neutralize the HCl produced during hydrolysis in my reaction?
A5: While a non-nucleophilic base is often used in reactions with sulfonyl chlorides to scavenge the HCl produced during the desired reaction (e.g., sulfonamide formation), it will not reverse hydrolysis. The primary strategy should always be the prevention of water ingress. Adding a base to a partially hydrolyzed reagent will not regenerate the sulfonyl chloride.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with 4-bromobenzenesulfonyl chloride, with a focus on issues arising from hydrolysis.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of 4-bromobenzenesulfonyl chloride | 1. Ensure all glassware is flame-dried or oven-dried immediately before use. 2. Use freshly opened, high-purity anhydrous solvents. Consider using solvents from a solvent purification system. 3. Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). 4. Add the 4-bromobenzenesulfonyl chloride to the reaction mixture in a controlled manner, minimizing its exposure to the atmosphere. | To minimize contact with atmospheric and residual moisture, which leads to the consumption of the starting material through hydrolysis. |
| Incomplete Reaction | 1. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). 2. If the reaction has stalled, consider a slight increase in temperature, if compatible with your substrates. 3. Ensure your nucleophile is sufficiently reactive and that the stoichiometry is correct. | In some cases, the reaction kinetics may be slow, and optimization of reaction time or temperature may be necessary. |
| Side Reactions | 1. Control the reaction temperature, often starting at 0°C before allowing it to warm to room temperature. 2. Add the sulfonyl chloride solution dropwise to the solution of the nucleophile. | This helps to control the exothermicity of the reaction and can minimize the formation of byproducts. |
Issue 2: Inconsistent Reaction Outcomes
| Possible Cause | Troubleshooting Steps | Rationale |
| Variable Water Content in Solvents and Reagents | 1. Standardize your procedure for drying solvents and glassware. 2. Use the same grade and supplier of anhydrous solvent for a series of experiments. 3. If using a solvent from a bottle with a septum, ensure the septum is in good condition and use a dry needle. | Even small variations in water content can lead to different degrees of hydrolysis, causing inconsistent yields. |
| Age and Quality of 4-bromobenzenesulfonyl chloride | 1. Use a fresh bottle of the reagent if possible. 2. If using an older bottle, it may be prudent to test its reactivity on a small scale before committing to a large-scale reaction. | The reagent can degrade over time, even with proper storage, especially if the container has been opened multiple times. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of 4-Bromobenzenesulfonyl Chloride
This protocol outlines the best practices for handling solid 4-bromobenzenesulfonyl chloride to minimize exposure to atmospheric moisture.
Materials:
-
4-bromobenzenesulfonyl chloride
-
Glovebox or Schlenk line
-
Dry, clean spatula
-
Oven-dried glassware (e.g., round-bottom flask with a septum)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Place the sealed container of 4-bromobenzenesulfonyl chloride and all necessary glassware and tools inside a glovebox with a dry nitrogen or argon atmosphere.
-
Alternatively, for use with a Schlenk line, ensure all glassware is flame-dried under vacuum and backfilled with an inert gas.
-
Allow the container of the sulfonyl chloride to equilibrate to the ambient temperature before opening to prevent condensation of moisture on the cold solid.
-
Quickly weigh the desired amount of the solid into a tared, oven-dried flask.
-
Immediately seal the flask and the original container of the reagent.
-
If preparing a stock solution, dissolve the weighed solid in a known volume of anhydrous solvent using a dry syringe.
Protocol 2: A Representative Reaction: Synthesis of a Sulfonamide
This protocol provides a general procedure for the synthesis of a sulfonamide, emphasizing the steps to prevent hydrolysis of 4-bromobenzenesulfonyl chloride.
Materials:
-
Primary or secondary amine
-
4-bromobenzenesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Flame-dried round-bottom flask with a magnetic stir bar and septum
-
Dry syringes and needles
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Add the anhydrous base (e.g., pyridine) to the stirred solution.
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In a separate, dry flask, dissolve the 4-bromobenzenesulfonyl chloride in anhydrous DCM.
-
Slowly add the 4-bromobenzenesulfonyl chloride solution to the amine solution dropwise via a dry syringe over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, proceed with the appropriate aqueous work-up to quench the reaction and purify the product.
Visualizations
Caption: Hydrolysis pathway of 4-bromobenzenesulfonyl chloride.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Bromobenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 4-Bromobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis.[1] The primary route of synthesis involves a two-step process: the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, followed by ammonolysis to produce the desired this compound.[2]
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Bromobenzenesulfonyl Chloride (Step 1) | Incomplete reaction. | Ensure the reaction is heated to 60°C for at least two hours after the addition of bromobenzene to drive the reaction to completion.[2] |
| Hydrolysis of chlorosulfonic acid. | Use fresh, anhydrous chlorosulfonic acid and ensure all glassware is thoroughly dried before use. | |
| Loss of product during workup. | Carefully pour the reaction mixture onto crushed ice and ensure complete precipitation of the product before filtration. Wash the precipitate with cold water to minimize dissolution.[2] | |
| Low Yield of this compound (Step 2) | Incomplete ammonolysis. | Use a sufficient excess of ammonia to ensure the complete conversion of the sulfonyl chloride. |
| Hydrolysis of 4-bromobenzenesulfonyl chloride. | This is a common side reaction.[3] Ensure the starting material is dry and the reaction is performed under anhydrous conditions if possible. The resulting 4-bromobenzenesulfonic acid is a common impurity.[3] | |
| Formation of diaryl sulfone byproduct. | This can occur if the reaction temperature is too high during the chlorosulfonation step. Maintain the temperature at approximately 15°C during the addition of bromobenzene.[2] | |
| Product is an Oil or Sticky Solid | "Oiling out" during crystallization. | This occurs when the compound's solubility is too high in the hot solvent. Use a solvent/anti-solvent system (e.g., dissolve in a minimal amount of a good solvent like acetone or ethyl acetate and slowly add a poor solvent like hexanes). Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[3] |
| Impurities present. | The presence of impurities can inhibit crystallization. Purify the crude product by recrystallization from a suitable solvent system. Ethanol/water is a commonly used system. | |
| Difficulty in Purification | Co-precipitation of impurities. | If recrystallization is ineffective, consider column chromatography on silica gel. A mixture of hexanes and ethyl acetate is a typical eluent system.[3] |
| Unreacted 4-bromobenzenesulfonyl chloride. | The unreacted starting material can be removed by washing the crude product with a dilute aqueous solution of a primary or secondary amine, which will convert the sulfonyl chloride to a more soluble sulfonamide. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The chlorosulfonation of bromobenzene is a critical step that significantly impacts the overall yield and purity of the final product. Careful control of the reaction temperature (around 15°C during addition) is crucial to minimize the formation of unwanted side products.[2]
Q2: How can I monitor the progress of the ammonolysis reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the 4-bromobenzenesulfonyl chloride spot and the appearance of the this compound spot will indicate the reaction's progress.
Q3: My final product has a low melting point. What could be the reason?
A3: A low or broad melting point is indicative of impurities. The most likely impurity is 4-bromobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride intermediate.[3] Thorough washing of the crude product with water can help remove this acidic impurity. Recrystallization is also essential to obtain a pure product with a sharp melting point.
Q4: Can I use a different aminating agent instead of ammonia?
A4: While ammonia is the most common and direct reagent for the synthesis of the primary sulfonamide, other primary or secondary amines can be used to synthesize the corresponding N-substituted sulfonamides. The reaction conditions may need to be optimized for different amines.
Q5: What are the safety precautions I should take during this synthesis?
A5: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction also evolves hydrogen chloride gas, which is corrosive and toxic, so a gas trap is recommended.[2]
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure details the chlorosulfonation of bromobenzene.
Methodology:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[2]
-
Cool the flask in a water bath to approximately 12–15°C.[2]
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.[2]
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.[2]
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring. This step should be performed in a well-ventilated fume hood.[2]
-
Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.[2]
Step 2: Synthesis of this compound
This procedure describes the ammonolysis of 4-bromobenzenesulfonyl chloride.
Methodology:
-
The crude 4-bromobenzenesulfonyl chloride from Step 1 can be used directly or after recrystallization from a suitable solvent like petroleum ether.
-
Dissolve the 4-bromobenzenesulfonyl chloride in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
If using aqueous ammonia, separate the organic layer. If using ammonia gas, add water to dissolve the ammonium chloride byproduct.
-
Wash the organic layer with water, then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization, for example, from an ethanol/water mixture.
Data Presentation
Table 1: Optimization of Chlorosulfonation Reaction Conditions (Hypothetical Data)
| Entry | Bromobenzene (eq.) | Chlorosulfonic Acid (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 4 | 10-15 | 2 | 85 |
| 2 | 1 | 5 | 10-15 | 2 | 92 |
| 3 | 1 | 5 | 20-25 | 2 | 88 (with side products) |
| 4 | 1 | 5 | 10-15 | 4 | 95 |
Table 2: Optimization of Ammonolysis Reaction Conditions (Hypothetical Data)
| Entry | 4-Bromobenzenesulfonyl Chloride (eq.) | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | NH₃ (gas) | Diethyl Ether | 0 to RT | 2 | 90 |
| 2 | 1 | Aq. NH₄OH (30%) | THF | 0 to RT | 2 | 85 |
| 3 | 1 | NH₃ (gas) | THF | 0 to RT | 3 | 95 |
| 4 | 1 | Aq. NH₄OH (30%) | Diethyl Ether | 0 to RT | 3 | 88 |
Visualizations
References
Technical Support Center: Analysis of 4-Bromobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 4-Bromobenzenesulfonamide by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its synthesis, the most probable process-related impurities in this compound are:
-
4-Bromobenzenesulfonyl chloride: The primary starting material for the synthesis.
-
4-Bromobenzenesulfonic acid: Formed by the hydrolysis of 4-bromobenzenesulfonyl chloride.
Other potential impurities could arise from the starting materials used to produce 4-bromobenzenesulfonyl chloride or from side reactions during synthesis.
Q2: What is a suitable HPLC method for the analysis of this compound and its impurities?
A2: A reverse-phase HPLC (RP-HPLC) method is well-suited for separating this compound from its potential polar and non-polar impurities. A typical method would utilize a C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid to improve peak shape.
Q3: How can I prepare my sample of this compound for HPLC analysis?
A3: A stock solution of this compound can be prepared by dissolving it in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and water. It is crucial to ensure complete dissolution. Further dilutions can then be made to an appropriate working concentration for injection into the HPLC system.
Q4: What detection wavelength is appropriate for analyzing this compound and its impurities?
A4: A UV detector set at a wavelength of 254 nm is a suitable choice for detecting this compound and its key aromatic impurities, as they all contain a chromophore that absorbs in this region.
Experimental Protocol: Impurity Profiling of this compound by RP-HPLC
This protocol outlines a general method for the separation and identification of impurities in this compound.
1. Materials and Reagents:
-
This compound sample
-
Reference standards for this compound, 4-Bromobenzenesulfonyl chloride, and 4-Bromobenzenesulfonic acid (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent to achieve a concentration of about 1 mg/mL.
-
Standard Solution (Optional): If reference standards are available, prepare individual or mixed standard solutions in the diluent at a known concentration (e.g., 0.1 mg/mL).
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the sample solution.
-
(Optional) Inject the standard solution(s) to confirm the retention times of the main component and impurities.
-
Analyze the resulting chromatogram to identify and quantify any impurities.
Data Presentation
Table 3: Expected Elution Order and Estimated Retention Times of this compound and Potential Impurities
Based on the principles of reverse-phase chromatography, the most polar compounds will elute first. The following table provides an estimated elution order. Actual retention times will vary depending on the specific HPLC system and conditions.
| Compound | Structure | Expected Elution Order | Estimated Retention Time (min) |
| 4-Bromobenzenesulfonic acid | More Polar | 1 (Earliest) | 3 - 5 |
| This compound | Analyte | 2 | 10 - 15 |
| 4-Bromobenzenesulfonyl chloride | Less Polar | 3 (Latest) | 18 - 22 |
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC analysis of this compound.
Problem 1: No Peaks or Very Small Peaks
-
Possible Cause:
-
Incorrect injection volume or sample concentration.
-
Detector issue (e.g., lamp is off).
-
Flow path blockage.
-
Sample degradation.
-
-
Solution:
-
Verify the injection volume and sample concentration.
-
Ensure the detector lamp is on and functioning correctly.
-
Check the system for leaks or blockages.
-
Prepare a fresh sample.
-
Problem 2: Broad or Tailing Peaks
-
Possible Cause:
-
Column contamination or degradation.
-
Incompatible sample solvent.
-
Secondary interactions with the stationary phase.
-
High injection volume or sample overload.
-
-
Solution:
-
Wash the column with a strong solvent or replace it if necessary.
-
Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
-
Adjust the mobile phase pH by adding a modifier like formic or acetic acid.
-
Reduce the injection volume or sample concentration.
-
Problem 3: Shifting Retention Times
-
Possible Cause:
-
Inconsistent mobile phase composition.
-
Fluctuations in column temperature.
-
Air bubbles in the pump.
-
Column equilibration issues.
-
-
Solution:
-
Prepare fresh mobile phase and ensure accurate mixing.
-
Use a column oven to maintain a consistent temperature.
-
Degas the mobile phase and purge the pump.
-
Allow sufficient time for the column to equilibrate between injections.
-
Problem 4: Ghost Peaks
-
Possible Cause:
-
Contamination in the mobile phase, sample, or HPLC system.
-
Carryover from a previous injection.
-
-
Solution:
-
Use high-purity solvents and freshly prepared mobile phase.
-
Run a blank gradient to identify the source of contamination.
-
Incorporate a needle wash step in the injection sequence.
-
Problem 5: High Backpressure
-
Possible Cause:
-
Blockage in the guard column, column, or system tubing.
-
Particulate matter from the sample.
-
Precipitation of buffer in the mobile phase.
-
-
Solution:
-
Systematically disconnect components to isolate the source of the blockage.
-
Filter all samples before injection.
-
Ensure the mobile phase components are fully miscible and buffers are completely dissolved.
-
Visualizations
Stability and degradation of 4-Bromobenzenesulfonamide
Technical Support Center: 4-Bromobenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] It is recommended to keep it in a dark place, protected from light, and at room temperature.[2] Avoid storing it near incompatible substances such as strong bases or oxidizing agents.[3]
Q2: My assay results are inconsistent. Could my this compound be degrading?
A2: Yes, inconsistent results can be a sign of degradation. This compound, like other sulfonamides and brominated aromatic compounds, is susceptible to degradation under certain conditions. Key factors include the pH of your solution, exposure to light (especially UV), elevated temperatures, and the presence of oxidizing agents.[3][4][5] Review the Troubleshooting Guide below to diagnose the potential cause.
Q3: How stable is this compound in aqueous solutions at different pH levels?
A3: While specific data for this compound is not extensively published, the stability of the sulfonamide functional group is highly pH-dependent. Generally, sulfonamides are most stable in alkaline solutions (e.g., pH 9) and show significantly lower stability in acidic conditions (e.g., pH 4), where they are more susceptible to hydrolysis.[4][6] The neutral form of the molecule is also more prone to hydrolysis than the anionic form, which is predominant at higher pH.[4]
Q4: What are the likely degradation products of this compound?
A4: The degradation products depend on the degradation pathway.
-
Hydrolysis: Under acidic conditions, the primary degradation pathway is the cleavage of the sulfonamide (S-N) bond, which would likely yield 4-bromobenzenesulfonic acid and ammonia .[7]
-
Photodegradation: Exposure to UV light can cause cleavage of the Carbon-Bromine (C-Br) bond, a process known as debromination.[5] This would result in the formation of benzenesulfonamide and bromide ions.
-
Oxidation: Oxidative stress can lead to various hydroxylated and ring-opened products.
Q5: Is this compound susceptible to biodegradation?
A5: Sulfonamides as a class are generally not considered readily biodegradable.[8] However, specific microbial communities, once adapted, can degrade them.[8][9] Degradation by microbes often begins with ipso-hydroxylation, a reaction that attacks the carbon atom connected to the sulfur atom, leading to the breakdown of the molecule.[10][11]
Troubleshooting Guide: Investigating Degradation
If you suspect your compound is degrading, follow this logical workflow to identify the cause.
Data Summary Tables
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize expected behaviors based on the known properties of sulfonamides and brominated aromatic compounds.
Table 1: General Hydrolytic Stability of Sulfonamides
| pH Condition | Expected Stability | Primary Degradation Pathway | Typical Half-Life (t½) at 25°C |
|---|---|---|---|
| Acidic (pH 4) | Low | S-N Bond Hydrolysis[7] | Days to Months |
| Neutral (pH 7) | Moderate | S-N Bond Hydrolysis | Months to > 1 Year[4][6] |
| Alkaline (pH 9) | High | Generally Stable | > 1 Year[4][6] |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Method | Typical Duration | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours | To simulate acidic degradation.[12] |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours | To simulate alkaline degradation.[12] |
| Oxidation | 3-30% H₂O₂ | 2 - 24 hours | To assess stability against oxidative stress.[13] |
| Thermal | Dry Heat (e.g., 60-80°C) | 24 - 72 hours | To evaluate thermal stability.[3][12] |
| Photolytic | UV-A (320-400 nm) / UV-C (254 nm) | 4 - 48 hours | To assess stability under light exposure.[5][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard forced degradation or "stress testing" study to identify potential degradation products and establish the intrinsic stability of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 701-34-8 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Benzoylation of 4-bromobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the N-benzoylation of 4-bromobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic method for the N-benzoylation of this compound, and what are the typical impurities?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of this compound with benzoyl chloride in the presence of a base.[1][2] Common impurities include unreacted starting materials (this compound and benzoyl chloride), the hydrochloride salt of the base used (e.g., triethylamine hydrochloride), and 4-bromobenzenesulfonic acid from the hydrolysis of the starting material.[3]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.
-
Moisture contamination: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze benzoyl chloride.
-
Inefficient base: The base (e.g., pyridine, triethylamine, or NaOH) is crucial for neutralizing the HCl byproduct.[1][4] Ensure the base is fresh and used in the correct stoichiometric amount.
-
Suboptimal temperature: While many protocols run at room temperature, some reactions may benefit from gentle heating or cooling to control side reactions.[1]
Q3: The crude product is an oil or a sticky solid and won't crystallize. How can I resolve this?
A3: This phenomenon, known as "oiling out," is a common challenge. It occurs when the product's solubility in the hot solvent is too high, causing it to separate as a liquid before it can crystallize upon cooling.[3] To induce crystallization, try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) and slowly add a "poor" solvent (an "anti-solvent") like hexanes until the solution becomes slightly cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal formation.[3]
Q4: How can I effectively monitor the progress of the N-benzoylation reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the this compound starting material, you can observe the disappearance of the starting material and the appearance of a new spot corresponding to the N-benzoylated product. A common mobile phase for this analysis is a mixture of hexanes and ethyl acetate.
Q5: Are there alternative, more environmentally friendly methods for this reaction?
A5: Yes, "green" chemistry approaches have been developed. These include using Lewis acid catalysts like zinc chloride (ZnCl₂) or bismuth(III) chloride (BiCl₃) which can sometimes be used in solvent-free conditions or in more environmentally benign solvents.[5][6] Some methods also utilize water as a solvent with a recyclable catalyst.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents (especially benzoyl chloride).Insufficient base.Presence of moisture. | Use fresh benzoyl chloride.Ensure the correct stoichiometry and freshness of the base.Use anhydrous solvents and dry glassware. |
| Multiple Spots on TLC (Side Reactions) | Reaction temperature is too high.Excess benzoyl chloride leading to side products. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature).Add the benzoyl chloride dropwise to control the reaction rate. |
| Difficulty in Product Isolation (Emulsion during work-up) | Formation of a stable emulsion between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Colored Impurities in the Final Product | Presence of colored impurities from starting materials or side reactions. | Treat a solution of the crude product with a small amount of activated charcoal, followed by hot filtration to remove the charcoal and adsorbed impurities before recrystallization.[7] |
| Product "Oils Out" During Recrystallization | The product is too soluble in the chosen hot solvent and separates as a liquid upon cooling. | Use a solvent/anti-solvent system (e.g., dissolve in hot acetone or ethyl acetate and add hexanes until cloudy, then cool slowly).[3] |
Experimental Protocols
Protocol 1: Schotten-Baumann N-benzoylation of this compound
This protocol is a classic method for the N-benzoylation of sulfonamides.[1][8]
Materials and Reagents:
-
This compound
-
10% aqueous sodium hydroxide (NaOH) solution
-
Benzoyl chloride
-
Dilute hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable flask, dissolve 2.36 g (10 mmol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.[1]
-
Cool the solution in an ice bath with stirring.[1]
-
Slowly add 1.3 mL (11 mmol) of benzoyl chloride dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.[1]
-
Acidify the reaction mixture with dilute hydrochloric acid until the product precipitates completely.[1]
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to dry.[1]
-
Recrystallize the crude product from ethanol to obtain pure N-(4-bromobenzenesulfonyl)benzamide.[1]
Protocol 2: Lewis Acid-Catalyzed N-benzoylation of this compound
This protocol utilizes a Lewis acid catalyst, which can offer milder reaction conditions.[6]
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Bismuth(III) chloride (BiCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 mmol of this compound in 5 mL of anhydrous dichloromethane.[6]
-
Add 1.2-2.0 mmol of benzoyl chloride to the solution.[6]
-
Add 0.1 mmol (10 mol%) of Bismuth(III) Chloride (BiCl₃).[6]
-
Heat the mixture to reflux (approximately 40°C for dichloromethane).[6]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-benzoylation of this compound
| Method | Catalyst/Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Schotten-Baumann | 10% aq. NaOH | Water | 0 - Room Temp | 2.5 hours |
| Lewis Acid Catalysis | BiCl₃ (10 mol%) | Dichloromethane | Reflux (~40°C) | Varies (monitor by TLC) |
| Lewis Acid Catalysis | ZnCl₂ (3 mol%) | Solvent-free | 60-80°C | Minutes to hours |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₆BrNO₂S | 236.09 | 166-168 | White to cream powder[1] |
| N-(4-bromobenzenesulfonyl)benzamide | C₁₃H₁₀BrNO₃S | 356.19 | Not specified | Solid |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistnotes.com [chemistnotes.com]
How to remove unreacted starting materials from 4-Bromobenzenesulfonamide
Welcome to the technical support center for the purification of 4-Bromobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the removal of unreacted starting materials from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found in crude this compound?
The most common synthesis of this compound involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia.[1][2][3] Therefore, the primary unreacted starting material that needs to be removed is 4-bromobenzenesulfonyl chloride.
Q2: What are the recommended methods for purifying this compound?
The two most effective and commonly used methods for purifying this compound and removing unreacted 4-bromobenzenesulfonyl chloride are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the purification and the level of purity required.
Q3: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the solution is too concentrated or cools too quickly, causing the compound to separate as a liquid.[4][5] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to dilute the solution slightly, and allow it to cool more slowly.[4][6]
Q4: I am not getting any crystals to form upon cooling my recrystallization solution. What could be the problem?
This issue could be due to several factors, including the solution being too dilute or a lack of nucleation sites for crystal growth.[4] Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4][7] If that fails, you can try to concentrate the solution by evaporating some of the solvent.[4]
Q5: How can I monitor the progress of the purification by column chromatography?
The progress of column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[7][8] A suitable eluent system, such as hexanes/ethyl acetate, will show different Rf values for the desired product and the unreacted starting material, allowing for the identification of pure fractions.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low yield of crystals after recrystallization | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Concentrate the mother liquor to recover more product.[6] - Ensure the funnel is pre-heated before hot filtration.[5] - Cool the solution in an ice bath to maximize crystal formation.[4] |
| Product is still impure after recrystallization | The impurity has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent system.[7] |
| Poor separation during column chromatography | The eluent system is not optimal. | Adjust the polarity of the eluent. A good starting point for sulfonamides is a mixture of hexanes and ethyl acetate.[7] |
| The compound is not moving down the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate).[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization to remove unreacted 4-bromobenzenesulfonyl chloride. An ethanol/water solvent system is often effective.[4]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is hot, slowly add warm deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.[7]
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).[7]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to facilitate the elution of the desired compound.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol/Water | Varies (start with minimal hot ethanol, add water until cloudy) | A common and effective system for sulfonamides.[4] |
| Recrystallization | Toluene | N/A | Can also be used for recrystallization. |
| Column Chromatography | Hexanes/Ethyl Acetate | Start with 95:5, gradually increase ethyl acetate concentration | A standard mobile phase for separating compounds of moderate polarity on silica gel.[7] |
Visualizations
Caption: Experimental workflows for purification.
Caption: Troubleshooting common purification issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromobenzenesulfonamide and 4-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). This comparison is supported by established mechanistic principles and provides a framework for experimental validation.
Introduction to Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of aryl halides in SNAr reactions is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science. Unlike SN1 and SN2 reactions, where the bond strength of the carbon-halogen bond is a primary determinant of reactivity (I > Br > Cl > F), the reactivity order in SNAr is often reversed (F > Cl > Br > I).[1] This counterintuitive trend is a consequence of the reaction mechanism, which typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1][2]
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of the Meisenheimer complex.[1][3] The stability of this intermediate is paramount to the overall reaction rate. More electronegative halogens, through their strong inductive electron-withdrawing effect, are better able to stabilize the negative charge of the Meisenheimer complex, thus lowering the activation energy of the rate-determining step and increasing the reaction rate.
Theoretical Reactivity Comparison: this compound vs. 4-Chlorobenzenesulfonamide
Based on the principles of the SNAr mechanism, a clear prediction can be made regarding the relative reactivities of this compound and 4-chlorobenzenesulfonamide. Chlorine is more electronegative than bromine, and therefore exerts a stronger inductive electron-withdrawing effect. This enhanced inductive effect provides greater stabilization to the Meisenheimer intermediate formed during a nucleophilic attack. Consequently, 4-chlorobenzenesulfonamide is predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Quantitative Data Summary
Although a direct, side-by-side kinetic study for this compound and 4-chlorobenzenesulfonamide with a common nucleophile under identical conditions was not found in the reviewed literature, the following table presents a hypothetical comparison based on the established reactivity trends in SNAr reactions. This table is intended to illustrate the expected relative reactivity and should be validated experimentally.
| Parameter | This compound | 4-Chlorobenzenesulfonamide | Rationale for Expected Outcome |
| Relative Rate Constant (krel) | < 1 | 1 | Chlorine's higher electronegativity stabilizes the Meisenheimer intermediate more effectively. |
| Reaction Yield (%) | Lower | Higher | Under identical, non-forcing conditions, the more reactive substrate is expected to give a higher yield. |
| Hammett Substituent Constant (σp) | +0.23 | +0.23 | The para-substituent constants for -Br and -Cl are very similar, indicating comparable overall electronic effects. However, the reactivity difference in SNAr is dominated by the inductive effect in the transition state. |
Experimental Protocols
To experimentally validate the predicted reactivity difference, a detailed kinetic study can be performed. The following is a representative protocol for comparing the rates of reaction of this compound and 4-chlorobenzenesulfonamide with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of this compound and 4-chlorobenzenesulfonamide with piperidine in a suitable solvent.
Materials:
-
This compound
-
4-Chlorobenzenesulfonamide
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (either this compound or 4-chlorobenzenesulfonamide) of a known concentration (e.g., 0.01 M) in anhydrous DMSO.
-
Prepare a series of stock solutions of piperidine in anhydrous DMSO at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This wavelength should be determined by running preliminary scans.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50 °C).
-
In a cuvette, mix a known volume of the aryl halide stock solution with a known volume of the piperidine stock solution to achieve the desired final concentrations. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k2) is determined by plotting kobs versus the concentration of piperidine. The slope of this line will be k2.
-
-
Comparison:
-
Repeat the entire procedure for the other aryl halide under identical conditions.
-
Compare the determined second-order rate constants (k2) for this compound and 4-chlorobenzenesulfonamide to quantify their relative reactivity.
-
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
A Comparative Guide to Brominating Agents: 4-Bromobenzenesulfonamide vs. N-Bromosuccinimide (NBS)
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and yield. While N-bromosuccinimide (NBS) is a well-established and versatile reagent for a wide array of bromination reactions, 4-bromobenzenesulfonamide and its N-bromo counterpart, N-bromobenzenesulfonamide, present potential alternatives. This guide offers an objective comparison based on available experimental data and chemical principles.
At a Glance: Key Properties and Performance
A direct head-to-head comparison of this compound and N-bromosuccinimide (NBS) as brominating agents reveals a significant disparity in their established utility and documented applications. NBS is a widely recognized reagent for various bromination reactions, whereas this compound is primarily utilized as a chemical intermediate.[1][2] The actual brominating potential from the sulfonamide family comes from its N-bromo derivative, N-bromobenzenesulfonamide. However, literature on its use is far less extensive than for NBS.
| Property | This compound | N-Bromosuccinimide (NBS) |
| Primary Role | Pharmaceutical intermediate, building block[2] | Versatile brominating agent[1] |
| Molecular Formula | C₆H₆BrNO₂S[1] | C₄H₄BrNO₂[1] |
| Molecular Weight | 236.09 g/mol [1] | 177.98 g/mol [1] |
| Appearance | White to off-white crystalline solid[1] | White crystalline solid[1] |
| Melting Point | 163-167 °C[1] | 175-178 °C (decomposes)[1] |
| Solubility | Data not readily available | Soluble in acetone, THF, DMF, acetonitrile[1] |
| Stability | Stable | Decomposes over time, accelerated by light and heat[1] |
| Key Applications | Synthesis of other molecules[2] | Allylic/benzylic bromination, bromohydrin formation, electrophilic bromination[1] |
Performance in Key Bromination Reactions
Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)
NBS is the reagent of choice for the selective bromination of allylic and benzylic positions.[1] This reaction proceeds via a free-radical chain mechanism, where NBS provides a low and steady concentration of bromine radicals, which is crucial to favor substitution over competing electrophilic addition to a double bond.[3]
Information regarding the use of this compound for this purpose is not available, as the bromine atom is on the aromatic ring and not on the nitrogen. For N-bromosulfonamides, the N-Br bond can undergo homolytic cleavage to generate bromine radicals.[4] However, the reactivity and selectivity of the resulting sulfonamidyl radical would differ from the succinimidyl radical, potentially impacting the reaction's efficiency and product distribution.[4]
Electrophilic Aromatic Bromination
Both NBS and N-bromobenzenesulfonamide derivatives can be employed for the electrophilic bromination of aromatic compounds.[4] NBS is particularly effective for electron-rich aromatic systems like phenols and anilines.[1] The reactivity of N-bromo compounds in these reactions can be enhanced by catalysts or polar solvents.[4]
Reactions with Alkenes
Experimental Protocols
Typical Protocol for Allylic Bromination with NBS
A mixture of the alkene, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) is refluxed or irradiated with a UV lamp.[1] The reaction progress can be monitored by observing the consumption of the denser NBS and the appearance of the less dense succinimide byproduct, which floats on top of the CCl₄.[4]
Detailed Steps:
-
To a solution of the substrate (e.g., cyclohexene) in anhydrous CCl₄, add NBS and a catalytic amount of AIBN.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC or by observing the succinimide floating.
-
Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or chromatography.
Due to the lack of established use of this compound as a brominating agent, a corresponding experimental protocol is not provided.
Mechanistic Insights
The primary mechanistic pathways for bromination using NBS are well-documented. The radical mechanism is central to allylic and benzylic bromination, while electrophilic addition is key for reactions with alkenes.
Logical Workflow for Reagent Selection
Caption: Decision tree for selecting a brominating agent.
Experimental Workflow for Allylic Bromination
Caption: Step-by-step experimental workflow for allylic bromination.
Summary and Outlook
Based on the currently available scientific literature, N-bromosuccinimide remains the more versatile and well-understood reagent for a broad range of bromination reactions. Its effectiveness, particularly in the highly selective allylic and benzylic brominations, is supported by a wealth of experimental data and established protocols.
This compound is not a direct brominating agent but rather a stable chemical intermediate. Its N-bromo counterpart, N-bromobenzenesulfonamide, and its derivatives show promise as electrophilic brominating agents for aromatic compounds. However, a significant knowledge gap exists regarding their application in other crucial bromination reactions, most notably allylic bromination. Further research is required to fully evaluate the synthetic utility of N-bromobenzenesulfonamides as viable alternatives to NBS in a broader context. For routine and reliable brominations, particularly at allylic and benzylic positions, NBS remains the gold standard.
References
The Superior Efficacy of 4-Bromobenzenesulfonate (Brosylate) as a Leaving Group in Nucleophilic Substitution Reactions
In the landscape of synthetic organic chemistry, the choice of a leaving group is a critical parameter that dictates the efficiency and rate of nucleophilic substitution reactions. Among the plethora of available options, sulfonate esters are renowned for their exceptional ability to depart from a substrate, thereby facilitating the formation of new chemical bonds. This guide provides a comprehensive comparison of the 4-bromobenzenesulfonate group (brosylate), a derivative of 4-bromobenzenesulfonamide, with other commonly employed sulfonate leaving groups, supported by quantitative experimental data and detailed protocols.
The efficacy of a leaving group is intrinsically linked to its stability as an anion after departure. A more stable anion, being a weaker base, is a better leaving group. The stability of sulfonate anions is largely influenced by the electronic nature of the substituents on the sulfonyl group. Electron-withdrawing groups enhance the stability of the resulting anion by delocalizing the negative charge, thus increasing the leaving group's ability.
Quantitative Comparison of Sulfonate Leaving Groups
The relative reactivity of various sulfonate leaving groups in bimolecular nucleophilic substitution (SN2) reactions provides a clear quantitative measure of their efficacy. The following table summarizes the relative rate constants (krel) for the SN2 reaction of an alkyl substrate with a common nucleophile, with the leaving group being varied. The data is normalized to the reactivity of the mesylate group.
| Leaving Group | Abbreviation | Structure of the Anion | Relative Rate (krel) |
| Mesylate | OMs | CH₃SO₃⁻ | 1.00 |
| Tosylate | OTs | p-CH₃C₆H₄SO₃⁻ | 0.70 |
| Brosylate | OBs | p-BrC₆H₄SO₃⁻ | 2.62 |
| Nosylate | ONs | p-NO₂C₆H₄SO₃⁻ | 13 |
| Triflate | OTf | CF₃SO₃⁻ | 56,000 |
Key Observations:
-
Brosylate (OBs) is a significantly better leaving group than both mesylate and tosylate.[1] The electron-withdrawing inductive effect of the bromine atom on the phenyl ring in the brosylate group makes the corresponding anion more stable than the tosylate and mesylate anions.
-
Tosylate (OTs) is a slightly poorer leaving group than mesylate in this dataset. This can be attributed to the electron-donating nature of the methyl group in the para position of the benzene ring.
-
The presence of a strongly electron-withdrawing nitro group in Nosylate (ONs) makes it a much better leaving group than brosylate.
-
Triflate (OTf) is an exceptionally potent leaving group due to the powerful inductive effect of the three fluorine atoms.
Logical Framework for Leaving Group Ability
The relationship between the substituent's electronic properties, the stability of the resulting anion, and the rate of the SN2 reaction can be visualized as a logical workflow.
Caption: Logical workflow of substituent effects on SN2 reaction rates.
Experimental Protocols
To quantitatively assess and compare the efficacy of sulfonate leaving groups, standardized kinetic experiments are essential. Below are representative protocols for determining relative reaction rates through both a bimolecular substitution reaction and a solvolysis reaction.
Protocol 1: Kinetic Analysis of SN2 Reaction Rates
Objective: To determine the relative reaction rates for the substitution of different alkyl sulfonates (e.g., butyl mesylate, butyl tosylate, butyl brosylate) with a common nucleophile, sodium azide.
Materials & Reagents:
-
Substrates: 1-Butyl mesylate, 1-butyl tosylate, 1-butyl brosylate
-
Nucleophile: Sodium azide (NaN₃)
-
Solvent: Anhydrous N,N-dimethylformamide (DMF)
-
Internal Standard: Dodecane
-
Reaction vials, syringes, magnetic stirrer, and a constant temperature oil bath
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Substrate Solution: In a clean, dry vial, prepare a 0.1 M solution of the alkyl sulfonate substrate in anhydrous DMF. Add a known concentration of dodecane as an internal standard.
-
Reaction Setup:
-
Place the vial in a thermostated oil bath set to the desired reaction temperature (e.g., 50 °C).
-
Allow the solution to equilibrate for at least 15 minutes with stirring.
-
-
Initiation and Monitoring:
-
In a separate vial, prepare a 0.2 M solution of sodium azide in DMF.
-
To start the reaction, rapidly inject a stoichiometric equivalent of the sodium azide solution into the substrate solution and start a timer.
-
At regular time intervals (e.g., t = 0, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., cold water) and an extraction solvent (e.g., diethyl ether).
-
-
Analysis:
-
Analyze the organic layer of the quenched aliquots by GC or HPLC to determine the concentration of the remaining alkyl sulfonate relative to the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
The slope of the resulting straight line corresponds to the negative of the observed rate constant (-kobs).
-
-
Comparison:
-
Repeat the experiment under identical conditions for each of the other sulfonate substrates.
-
Calculate the relative rates by dividing the rate constant for each sulfonate by the rate constant of a reference sulfonate (e.g., mesylate).
-
Protocol 2: Comparative Solvolysis of a Secondary Alkyl Sulfonate
Objective: To compare the rates of solvolysis of a secondary alkyl sulfonate (e.g., 2-octyl) with different leaving groups (mesylate, tosylate, brosylate). In a solvolysis reaction, the solvent acts as the nucleophile.
Materials & Reagents:
-
Substrates: 2-octyl mesylate, 2-octyl tosylate, 2-octyl brosylate (prepared from 2-octanol)
-
Solvent: A suitable polar protic solvent, such as 80% ethanol/20% water.
-
Indicator: A pH indicator that changes color in the acidic range (e.g., bromothymol blue).
-
Base: A standardized solution of sodium hydroxide (NaOH).
-
Constant temperature water bath, flasks, burette.
Procedure:
-
Reaction Setup:
-
Dissolve a precise amount of the alkyl sulfonate substrate in the solvent mixture in a flask.
-
Add a few drops of the pH indicator. The initial solution should be neutral.
-
Place the flask in a constant temperature water bath.
-
-
Monitoring the Reaction:
-
The solvolysis reaction will produce the corresponding sulfonic acid (e.g., p-bromobenzenesulfonic acid), which will cause the pH of the solution to decrease.
-
As the reaction proceeds, the indicator will change color.
-
Periodically, titrate the reaction mixture with the standardized NaOH solution to neutralize the acid being formed and return the indicator to its original color. Record the volume of NaOH added and the time.
-
-
Data Analysis:
-
The amount of NaOH added at a given time is proportional to the amount of sulfonate that has reacted.
-
Plot the concentration of the reacted substrate versus time.
-
For a first-order reaction, the rate constant (k) can be determined from the slope of the plot of ln([Substrate]₀/[Substrate]t) versus time.
-
-
Comparison:
-
Repeat the experiment for the other alkyl sulfonate substrates under identical conditions.
-
The calculated rate constants will provide a direct comparison of the leaving group abilities.
-
Experimental Workflow Diagram
The general workflow for comparing leaving group abilities via kinetic studies can be illustrated as follows:
References
Comparative Analysis of Substituted Benzenesulfonamide Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted benzenesulfonamide inhibitors, focusing on their performance as carbonic anhydrase inhibitors. The information is supported by experimental data from recent studies.
The benzenesulfonamide scaffold is a foundational structure in medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents.[1] Derivatives of this structure have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes are crucial in various physiological processes, and their dysregulation has been linked to several diseases, making them a key target for drug development.[1][3] This guide offers a comparative analysis of various substituted benzenesulfonamide derivatives, highlighting their inhibitory potency and selectivity against different human carbonic anhydrase (hCA) isoforms.
Performance Comparison of Substituted Benzenesulfonamide Inhibitors
The inhibitory activity of substituted benzenesulfonamides is primarily evaluated against various isoforms of carbonic anhydrase. The following tables summarize the inhibition constants (Kᵢ) of different series of benzenesulfonamide derivatives against key hCA isoforms. Lower Kᵢ values indicate greater potency.
Table 1: Inhibition Data for Benzenesulfonamide Derivatives with Varied Linkers and Scaffolds
This table presents the inhibitory activity (Kᵢ in nM) of a series of benzenesulfonamide derivatives characterized by different linker moieties, compared to the reference compound Acetazolamide (AAZ). The data is sourced from studies investigating the structure-activity relationships of these compounds.
| Compound | Linker/Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| AAZ | Standard Inhibitor | 250 | 12 | 25 | 5.7 | [4] |
| Series A | Amine | Varies | Varies | Varies | Varies | [3] |
| 1b | Phenyl-amide | - | - | - | - | [3] |
| 7b | Pyridinyl-amide | - | - | - | - | [3] |
| 10a | Bulky alkyl-amine | - | - | - | - | [3] |
| Series B | Triazole (Click Chem) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [2] |
| 4a-4j | Benzenesulfonamide | 41.5 - 1500 | 30.1 - 755 | - | - | [2] |
| 5a-5j | Tetrafluorobenzene | Varies | Varies | 1.5 - 38.9 | 0.8 - 12.4 | [2] |
| Series C | Isatin-linked | 435.8 - >10000 | >10000 | 60.5 - >10000 | 84.5 - >10000 | [5] |
| 9a | - | >10000 | >10000 | 60.5 | >10000 | [5] |
| 9c | - | 435.8 | >10000 | >10000 | >10000 | [5] |
| 9g | - | >10000 | >10000 | 92.1 | >10000 | [5] |
| 9k | - | >10000 | >10000 | 75.4 | >10000 | [5] |
| 9p | - | >10000 | >10000 | >10000 | 84.5 | [5] |
Note: A '-' indicates that the specific data was not provided in the cited source. "Varies" indicates a range of values was reported for the series.
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships:
-
Influence of the "Tail" Substitution : The "tail" approach, which involves modifying the part of the molecule that extends from the benzenesulfonamide core, significantly impacts isoform specificity.[6] For instance, the addition of a triazole ring can modulate activity, and further substitutions on that ring can dramatically increase potency against tumor-associated isoforms hCA IX and XII.[7]
-
Fluorination Effect : Tetrafluoro-substituted benzenesulfonamides generally exhibit more effective CA inhibition compared to their non-fluorinated counterparts.[2]
-
Linker Rigidity : The rigidity of the linker connecting the benzenesulfonamide core to other moieties plays a role in the inhibitory profile.[3]
-
Active Site Interactions : Structural studies have shown that residues within the hydrophobic pocket of the CA active site, particularly at positions 92 and 131, are crucial for inhibitor binding and affinity. The tail groups of the inhibitors modulate their isoform specificity.[6]
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the inhibitory activity of benzenesulfonamide derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This widely used method determines the kinetic parameters and inhibition constants of CA inhibitors.
Principle: This assay measures the catalytic rate of CO₂ hydration to bicarbonate and a proton, which results in a pH change in the reaction buffer. A pH indicator dye is used to monitor this change.[7]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator dye (e.g., p-nitrophenol)
-
Test inhibitors (substituted benzenesulfonamides) dissolved in an appropriate solvent (e.g., distilled-deionized water or DMSO)
-
Reference inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the inhibitors (e.g., 0.1 mM) in a suitable solvent and make serial dilutions to the desired concentrations.[3] Enzyme concentrations are typically in the range of 5-12 nM.[3]
-
Pre-incubation: Mix the enzyme solution with the inhibitor solution and pre-incubate at room temperature for a set period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[3]
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm) over time.[7] The initial velocity of the reaction is determined from the first 5-10% of the reaction trace.[3]
-
Control Measurements: Determine the rate of the uncatalyzed reaction (without the enzyme) and subtract it from the rates observed in the presence of the enzyme.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the action and evaluation of benzenesulfonamide inhibitors.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides.
Caption: General experimental workflow for screening benzenesulfonamide inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromobenzenesulfonamide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 4-Bromobenzenesulfonamide is paramount for ensuring product quality and consistency. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of methods to analyze this compound.
Comparison of Analytical Techniques
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of these two methods.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection using UV absorbance. | Separation of the volatile analyte in the gas phase based on its interaction with a stationary phase, followed by detection and identification based on its mass-to-charge ratio.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. |
| Linearity (R²) | Typically ≥ 0.999 | Generally ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | ≤ 2% | ≤ 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Selectivity | Good; potential for interference from co-eluting compounds. | Excellent; mass spectral data provides high confidence in identification. |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
3. Validation Parameters:
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the sensitive and selective determination of this compound.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of this compound (e.g., m/z 235, 156, 76).
2. Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using the appropriate solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
3. Validation Parameters:
-
Specificity: Analyze a blank solvent and a spiked sample to confirm the absence of interfering peaks at the retention time of the analyte and to verify the mass spectrum.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Conduct recovery studies by spiking a suitable matrix at three different concentration levels. The mean recovery should be within 95-105%.
-
Precision: Evaluate repeatability and intermediate precision as described for the HPLC method. The %RSD should be ≤ 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio of the chromatogram.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for analytical method validation and the logical relationship between the key validation parameters.
Caption: A general workflow for analytical method development and validation.
Caption: Logical relationships between key analytical method validation parameters.
References
Benchmarking 4-Bromobenzenesulfonamide: A Comparative Guide for Researchers
In the landscape of sulfonamide chemistry, 4-Bromobenzenesulfonamide serves as a pivotal structural motif and a subject of increasing interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound against other well-established sulfonamides, supported by available experimental data. Due to the limited publicly available data on the specific biological performance of the parent this compound, this comparison incorporates data on its derivatives to provide valuable insights into its potential.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key properties of this compound alongside three widely recognized sulfonamides: Sulfadiazine, Sulfamethoxazole, and the parent compound, Sulfanilamide.
| Property | This compound | Sulfadiazine | Sulfamethoxazole | Sulfanilamide |
| CAS Number | 701-34-8[1] | 68-35-9 | 723-46-6[2] | 63-74-1[3] |
| Molecular Formula | C₆H₆BrNO₂S[1] | C₁₀H₁₀N₄O₂S | C₁₀H₁₁N₃O₃S | C₆H₈N₂O₂S[4] |
| Molecular Weight ( g/mol ) | 236.09[1] | 250.28 | 253.28 | 172.20[4] |
| Melting Point (°C) | 163-167 | 252-256 (decomposes)[5] | 168[2] | 164.5-166.5[6] |
| Solubility in Water | Limited data available | Insoluble[5] | Very slightly soluble[2] | Slightly soluble[3][7] |
| Appearance | Off-white or white crystal[8] | White or white-like crystal or powder[5] | White crystalline powder[2] | Yellowish-white or white crystal or fine powder[6] |
Biological Activity: Insights from Derivatives
It is important to note that the antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid, which is essential for bacterial growth.[6]
Studies on N-(4-bromobenzenesulfonyl)benzamide, a derivative of this compound, suggest promising activity, particularly against Gram-positive bacteria.[8] The proposed mechanisms of action for this class of compounds include the inhibition of essential bacterial enzymes involved in cell wall synthesis.[8]
Furthermore, various derivatives of benzenesulfonamides, the core structure of this compound, have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.[9][10][11][12] This highlights the potential for this compound derivatives to be explored for therapeutic applications beyond their antimicrobial properties.
Experimental Protocols
To facilitate further research and comparative analysis, this section outlines standardized methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard protocol for its determination.
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Stock Solution: Dissolve the sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.
Sulfonamide Signaling Pathway
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Comparative Overview
The following diagram provides a logical relationship between this compound and other key sulfonamides, highlighting their core structure and primary applications.
Logical Relationship of Sulfonamides
Caption: Comparative relationship of key sulfonamides.
References
- 1. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 3. Sulfanilamide | 63-74-1 [chemicalbook.com]
- 4. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Sulfadiazine | 68-35-9 [chemicalbook.com]
- 6. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 4-Bromobenzenesulfonamide in N-Substituted Sulfonamide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of N-substituted sulfonamides is a cornerstone of modern medicinal chemistry. While 4-bromobenzenesulfonamide has traditionally been a reliable reagent in cross-coupling reactions, a host of alternative reagents and synthetic strategies have emerged, offering significant advantages in terms of reactivity, cost, and methodological diversity. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic planning.
The N-substituted sulfonamide moiety is a privileged scaffold in a vast array of pharmaceuticals, owing to its unique physicochemical and biological properties. The primary synthetic route to these compounds often involves the coupling of an amine with an arylsulfonyl precursor. This compound has been a workhorse in this regard, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. However, the landscape of synthetic organic chemistry is continually evolving, and several powerful alternatives now compete with and, in some cases, surpass this traditional reagent.
This guide will explore three main categories of alternatives:
-
Direct Halogenated Analogues: A comparison of 4-chlorobenzenesulfonamide and 4-iodobenzenesulfonamide, focusing on their relative reactivity in cross-coupling reactions.
-
Modern Cross-Coupling Methodologies: An overview of Chan-Evans-Lam (CEL) coupling, which utilizes more economical copper catalysts and often milder conditions.
-
C-H Functionalization Strategies: A look into the state-of-the-art rhodium-catalyzed C-H activation/amination, which circumvents the need for pre-halogenated starting materials altogether.
Performance Comparison of Aryl Halide Precursors
The choice of the halogen atom on the benzenesulfonamide ring has a profound impact on the efficiency of cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cycles generally follows the order: I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy.
Table 1: Qualitative Reactivity Comparison of 4-Halobenzenesulfonamides in Buchwald-Hartwig Amination
| Reagent | General Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 4-Iodobenzenesulfonamide | High | Milder temperatures (e.g., 80-100 °C), lower catalyst loading. | High reactivity allows for broader substrate scope and use with less reactive amines. | Higher cost and lower stability compared to bromo and chloro derivatives. |
| This compound | Intermediate | Moderate temperatures (e.g., 100-120 °C), standard catalyst systems. | Good balance of reactivity and cost; widely available. | Can be sluggish with challenging substrates; may require higher catalyst loading than iodo-derivatives. |
| 4-Chlorobenzenesulfonamide | Low | Higher temperatures (>120 °C), often requires specialized, bulky phosphine ligands (e.g., XPhos, RuPhos).[2] | Lowest cost of the three; highly stable. | Low reactivity can lead to incomplete conversion and requires more forceful conditions. |
Alternative Synthetic Methodologies: A Data-Driven Comparison
Beyond simply changing the halogen, modern synthetic methods offer entirely different approaches to the construction of the C-N bond in N-arylsulfonamides.
Chan-Evans-Lam (CEL) N-Arylation
The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed N-arylation of amines and amides with arylboronic acids. This methodology presents a more economical and often greener alternative to palladium-catalyzed reactions. These reactions can frequently be run in air and sometimes even in aqueous media, avoiding the need for expensive and air-sensitive phosphine ligands.[4]
C-H Activation/Amination
Direct C-H activation represents a paradigm shift in sulfonamide synthesis, offering a more atom-economical approach by forming the C-N bond directly from an unfunctionalized arene. Rhodium-catalyzed C-H amination with sulfonyl azides is a prominent example of this strategy, allowing for the synthesis of complex sulfonamides without the need for pre-halogenated starting materials.[5][6][7]
Table 2: Comparison of Synthetic Routes to N-Aryl Sulfonamides
| Method | Reagents | Catalyst System | Typical Yields | Key Advantages |
| Buchwald-Hartwig Amination | 4-Halobenzenesulfonamide + Amine | Palladium precatalyst + Phosphine ligand | 66-99%[2] | Broad substrate scope, high functional group tolerance. |
| Chan-Evans-Lam Coupling | Sulfonamide + Arylboronic Acid | Copper(II) salt (e.g., Cu(OAc)₂) | Up to 94%[4] | Lower catalyst cost, often milder and aerobic conditions, can use water as a solvent. |
| Rhodium-Catalyzed C-H Amination | Arene with directing group + Sulfonyl azide | Cationic Rhodium complex | Good to excellent[5][6] | High atom economy, avoids pre-functionalization of the arene. |
Experimental Protocols
Protocol 1: Classical Synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide[8]
This protocol details a traditional method for sulfonamide synthesis via the reaction of a sulfonyl chloride with an amine.
Materials:
-
4-Nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g)
-
p-Anisidine (10.00 mmol, 1.2320 g)
-
1 M Sodium Carbonate solution (10 mL)
-
Deionized water (50 mL)
-
Isopropanol
Procedure:
-
To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride, p-anisidine, 50 mL of deionized water, and 10 mL of 1 M Na₂CO₃ solution.
-
Stir the mixture at room temperature for approximately 4 days.
-
Collect the product by suction filtration.
-
Wash the solid with deionized water and then with isopropanol.
-
Dry the product in an oven at a low temperature.
-
Yield: 2.6466 g (85.84%). Melting Point: 182–183 °C.
Protocol 2: Copper-Catalyzed N-Arylation of a Sulfonamide with an Arylboronic Acid (Chan-Evans-Lam Coupling)[4]
This protocol provides a general procedure for the ligand-free, copper-catalyzed N-arylation of sulfonamides in water.
Materials:
-
Sulfonamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the sulfonamide, arylboronic acid, Cu(OAc)₂·H₂O, and K₂CO₃.
-
Add 5 mL of water to the flask.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Rhodium-Catalyzed Direct Amination of an Arene C-H Bond[9]
This protocol describes the direct amination of an arene using a sulfonyl azide, catalyzed by a rhodium complex.
Materials:
-
Arene with a directing group (e.g., Benzo[h]quinoline) (20 mmol)
-
Sulfonyl azide (e.g., p-Dodecylbenzenesulfonyl azide) (22 mmol)
-
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([{RhCp*Cl₂}₂]) (0.20 mmol, 1.0 mol%)
-
Silver hexafluoroantimonate(V) (AgSbF₆) (0.80 mmol, 4.0 mol%)
-
1,2-Dichloroethane (DCE), distilled (20 mL)
Procedure:
-
To a flame-dried, two-necked 100 mL round-bottom flask under a nitrogen atmosphere, add [{RhCp*Cl₂}₂], AgSbF₆, and the arene.
-
Add distilled 1,2-dichloroethane via syringe, followed by the sulfonyl azide.
-
Heat the mixture in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a silica pad, washing with dichloromethane.
-
Concentrate the filtrate and purify the product by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual differences between the traditional cross-coupling approach and the more modern C-H activation strategy.
Figure 1: Simplified workflow for Buchwald-Hartwig amination.
Figure 2: Conceptual workflow for Rhodium-catalyzed C-H amination.
Conclusion
The synthesis of N-substituted sulfonamides has evolved significantly from a reliance on the classical reaction of sulfonyl chlorides with amines, and by extension, the use of this compound in cross-coupling reactions. While this compound remains a cost-effective and viable reagent, its iodo- and chloro-analogs offer a trade-off between reactivity and cost that can be exploited for specific synthetic challenges.
Furthermore, modern synthetic methodologies provide powerful alternatives that can offer milder reaction conditions, improved atom economy, and access to novel chemical space. The copper-catalyzed Chan-Evans-Lam coupling provides a more economical and environmentally benign route for N-arylation, while direct C-H activation strategies are at the forefront of synthetic efficiency, circumventing the need for pre-functionalized starting materials.
The choice of reagent and methodology will ultimately be dictated by the specific requirements of the target molecule, including considerations of cost, scale, functional group tolerance, and the desired level of synthetic elegance. By understanding the comparative performance and protocols of these various approaches, researchers can make more informed decisions to accelerate their drug discovery and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 5. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Yield comparison between different 4-Bromobenzenesulfonamide synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromobenzenesulfonamide is a crucial building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of the primary synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.
Yield Comparison of Synthesis Routes
The most prominently documented method for synthesizing this compound is a two-step process commencing from bromobenzene. An alternative approach involves the use of 4-bromobenzenesulfonic acid as the starting material. Below is a summary of the reported yields for these routes.
| Synthesis Route | Starting Material | Intermediate | Product | Reported Yield |
| Route 1: Chlorosulfonation of Bromobenzene followed by Ammonolysis | Bromobenzene | 4-Bromobenzenesulfonyl chloride | This compound | ~70-80% |
| - Step 1: Chlorosulfonation | Bromobenzene | 4-Bromobenzenesulfonyl chloride | - | ~70-80% |
| - Step 2: Ammonolysis | 4-Bromobenzenesulfonyl chloride | - | This compound | Quantitative |
| Route 2: From 4-Bromobenzenesulfonic Acid | 4-Bromobenzenesulfonic acid | 4-Bromobenzenesulfonyl chloride | This compound | Not specified |
Note: The yield for the chlorosulfonation of bromobenzene is estimated based on the reported yields for the analogous reaction with chlorobenzene, which is in the range of 70-80%[1]. The ammonolysis step is reported to proceed in quantitative yield.
Synthesis Pathway Diagrams
The logical flow of the two primary synthesis routes for this compound is illustrated below.
Caption: Synthesis of this compound from Bromobenzene.
Caption: Synthesis of this compound from 4-Bromobenzenesulfonic Acid.
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound are provided below.
Route 1: From Bromobenzene
This synthesis is a two-step process involving the chlorosulfonation of bromobenzene followed by the ammonolysis of the resulting 4-bromobenzenesulfonyl chloride.[2]
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This initial step is an electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group onto the aromatic ring.[2]
-
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, cool 2.49 moles of chlorosulfonic acid to approximately 12–15°C in a water bath.
-
Gradually add 0.5 moles of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours.
-
Carefully pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.
-
Step 2: Synthesis of this compound
This step involves the conversion of 4-bromobenzenesulfonyl chloride to this compound via a nucleophilic acyl substitution with ammonia.[2]
-
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Aqueous ammonia
-
-
Procedure:
-
The crude 4-bromobenzenesulfonyl chloride from the previous step is typically used directly.
-
The sulfonyl chloride is added portion-wise to a stirred, cooled (ice bath) concentrated aqueous ammonia solution.
-
The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion.
-
The solid this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
Route 2: From 4-Bromobenzenesulfonic Acid
An alternative starting point for the synthesis is 4-bromobenzenesulfonic acid, which is first converted to the sulfonyl chloride.
Synthesis of 4-Bromobenzenesulfonyl Chloride from 4-Bromobenzenesulfonic Acid
This method utilizes a chlorinating agent, such as thionyl chloride, to convert the sulfonic acid to the sulfonyl chloride.[3]
-
Materials:
-
4-Bromobenzenesulfonic acid
-
Thionyl chloride
-
An inert solvent (e.g., toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
-
Procedure:
-
A mixture of 4-bromobenzenesulfonic acid, an excess of thionyl chloride (typically a molar ratio of 1:3), and a catalytic amount of DMF in an inert solvent is prepared.[3]
-
The reaction mixture is heated under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromobenzenesulfonyl chloride.
-
The subsequent ammonolysis step to form this compound would follow the protocol described in Route 1, Step 2.
-
References
Spectroscopic Purity Assessment of 4-Bromobenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity is a critical step in the synthesis and quality control of pharmaceutical compounds such as 4-Bromobenzenesulfonamide. This guide provides a comparative analysis of various spectroscopic techniques for purity assessment, alongside High-Performance Liquid Chromatography (HPLC) as a powerful alternative. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques
Spectroscopic methods offer rapid and non-destructive analysis, providing detailed structural information that is crucial for impurity identification. HPLC, on the other hand, excels in quantitative analysis, offering high sensitivity and resolution for separating the main compound from its impurities. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation versus precise quantification.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen nuclei | Chemical environment and connectivity of protons | Excellent for structural elucidation, provides quantitative information on proton ratios | Lower sensitivity compared to other methods, complex spectra for mixtures |
| ¹³C NMR Spectroscopy | Nuclear magnetic resonance of carbon-13 nuclei | Number and type of carbon atoms | Provides detailed structural information, complementary to ¹H NMR | Low natural abundance of ¹³C results in lower sensitivity, requires longer acquisition times |
| FT-IR Spectroscopy | Vibrational transitions of molecules | Presence of specific functional groups | Fast, simple sample preparation, provides a unique molecular fingerprint | Not suitable for quantification of impurities with similar functional groups |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight and fragmentation patterns | High sensitivity, provides molecular weight confirmation, can be coupled with chromatography for separation | May not distinguish between isomers without fragmentation analysis |
| HPLC | Differential partitioning between a stationary and mobile phase | Retention time, peak area for quantification | High sensitivity and resolution, excellent for quantitative analysis of purity and impurities[1] | Requires reference standards for impurity identification, potential for co-elution |
Spectroscopic Data for this compound and Potential Impurities
The following tables summarize the expected spectroscopic data for this compound and its potential process-related impurities. These impurities can arise from the starting materials or side reactions during synthesis.
Table 1: ¹H NMR and ¹³C NMR Data (in ppm)
| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| This compound | δ 7.75 (d, 2H), 7.65 (d, 2H), 7.35 (s, 2H, -SO₂NH₂) | δ 142.5, 132.0, 128.5, 125.0 |
| 4-Bromobenzenesulfonyl chloride | δ 8.00 (d, 2H), 7.85 (d, 2H) | δ 145.0, 133.0, 130.0, 128.0 |
| 4-Bromobenzenesulfonic acid | δ 7.68 (d, 2H), 7.45 (d, 2H), ~11-12 (br s, 1H, -SO₃H) | δ 144.0, 131.5, 127.0, 126.5 |
| 1,4-Dibromobenzene | δ 7.50 (s, 4H) | δ 132.5, 123.0 |
Table 2: FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Peaks (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | 3350, 3250 (N-H), 1330, 1160 (S=O), 1090 (C-S), 820 (p-subst. benzene) | [M]+ 235/237 (Br isotopes), 156, 76 |
| 4-Bromobenzenesulfonyl chloride | 1380, 1180 (S=O), 825 (p-subst. benzene) | [M]+ 254/256/258 (Br, Cl isotopes), 219, 155/157 |
| 4-Bromobenzenesulfonic acid | 3400-2800 (O-H), 1250, 1130 (S=O), 1030 (S-O) | [M-H]⁻ 235/237 |
| 1,4-Dibromobenzene | 1070 (C-Br), 810 (p-subst. benzene) | [M]+ 234/236/238 (Br isotopes), 155/157, 76 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Analysis: Process the spectra and compare the chemical shifts and integration values with the reference data. The presence of unexpected signals may indicate impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the vibrational frequencies with the reference spectra. The appearance of bands corresponding to functional groups of potential impurities (e.g., the absence of N-H stretches and the presence of a strong S-O-Cl band for 4-bromobenzenesulfonyl chloride) can indicate their presence.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak corresponding to this compound and any peaks that match the molecular weights of potential impurities. The characteristic isotopic pattern of bromine is a key identifier.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL and dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for sulfonamides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and a typical HPLC workflow for purity determination.
Caption: Workflow for Spectroscopic Purity Analysis.
Caption: Typical Workflow for HPLC Purity Analysis.
By combining the structural insights from spectroscopic techniques with the quantitative power of HPLC, researchers can achieve a comprehensive and reliable assessment of this compound purity, ensuring the quality and integrity of their research and development efforts.
References
A Comparative Guide to the Biological Activity of 4-Bromobenzenesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-bromobenzenesulfonamide and its structurally related analogs. The focus is on presenting available quantitative data from experimental studies to facilitate objective comparisons of their performance as potential therapeutic agents. The primary biological activities explored include carbonic anhydrase inhibition, anticancer cytotoxicity, and antimicrobial effects. Detailed methodologies for key experiments are provided to support data interpretation and future research.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The zinc-binding sulfonamide moiety is crucial for their inhibitory action. The substitution pattern on the benzene ring significantly influences the potency and isoform selectivity of these inhibitors.
Quantitative Comparison of Carbonic Anhydrase Inhibitory Activity
The following table summarizes the inhibition constants (Kᵢ) of this compound and several of its analogs against various human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate greater inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [1] |
| This compound | >10000 | 850 | 45 | 4.5 | [2] |
| 4-Chlorobenzenesulfonamide | >10000 | 930 | 54 | 5.1 | [2] |
| 4-Iodobenzenesulfonamide | >10000 | 790 | 39 | 3.9 | [2] |
| 4-Fluorobenzenesulfonamide | >10000 | 1100 | 62 | 6.8 | [2] |
| 2-Bromobenzenesulfonamide | >10000 | 980 | 58 | 6.2 | [2] |
Note: Data for halogenated benzenesulfonamides are compiled from a single study for direct comparison. Acetazolamide is a clinically used CA inhibitor included for reference.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Simplified pathway of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This method measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
-
Reagents and Buffers:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
HEPES or TRIS buffer at the appropriate pH for the specific isoform.
-
Phenol red as a pH indicator.
-
CO₂-saturated water.
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer.
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution containing the pH indicator in the stopped-flow instrument.
-
The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a pH change that is monitored by the change in absorbance of the phenol red indicator over time (typically at 557 nm).
-
The initial rates of the reaction are measured for a range of inhibitor concentrations.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model, such as the Michaelis-Menten equation for competitive inhibition.
-
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives is an active area of research. Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) is one proposed mechanism, as these enzymes are involved in pH regulation in the tumor microenvironment, contributing to tumor progression and metastasis.
Quantitative Comparison of Anticancer Activity
Direct comparative studies of this compound and a wide range of its analogs against the same cancer cell lines are limited. The following table compiles available data on the half-maximal inhibitory concentration (IC₅₀) for various benzenesulfonamide derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-bromobenzenesulfonyl)benzamide derivative | Glioblastoma (U87) | 58.6 | [3] |
| Benzenesulfonamide derivative 12d | Breast Cancer (MDA-MB-468) | 3.99 | [4] |
| Benzenesulfonamide derivative 12i | Breast Cancer (MDA-MB-468) | 1.48 | [4] |
| Chalcone-sulfonamide hybrid 5 | Gastric Adenocarcinoma (AGS) | ~3.5 (converted from µg/mL) | [5] |
| Doxorubicin (Standard) | Breast Cancer (MCF-7) | ~0.05-0.5 | [6] |
Note: The data presented is from different studies and involves structurally diverse analogs. Direct comparison should be made with caution. Doxorubicin is a standard chemotherapeutic agent included for reference.
Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
A range of concentrations of this compound or its analogs are added to the wells.
-
Control wells include cells treated with vehicle (e.g., DMSO) and untreated cells.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
The culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Quantitative Comparison of Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chromone sulfonamide derivative 1a | E. coli (MDR isolate) | 128 | [7] |
| Chromone sulfonamide derivative 1a | S. aureus (MRSA PH217) | 150 | [7] |
| Chromone sulfonamide derivative 1b | S. aureus (ATCC 29213) | 150 | [7] |
| Chromone sulfonamide derivative 1b | S. Typhi (MTCC 734) | 150 | [7] |
| Ciprofloxacin (Standard) | E. coli | ~0.004-0.125 | [8] |
| Ampicillin (Standard) | S. aureus | ~0.12-1 | [8] |
Note: The data is from different sources and for varied derivatives. Ciprofloxacin and Ampicillin are common antibiotics included for reference.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of Compounds:
-
Two-fold serial dilutions of this compound and its analogs are prepared in a 96-well microtiter plate containing broth.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth and microorganism, no compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
General Experimental Workflow
The following diagram illustrates a general workflow for screening the biological activity of chemical compounds.
Caption: A generalized workflow for drug discovery and development.
Conclusion
References
- 1. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromobenzenesulfonamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromobenzenesulfonamide, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a procedural, step-by-step approach to its disposal, emphasizing safety and adherence to established protocols.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear the appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.
Disposal of Unused or Waste this compound
As a halogenated organic compound, this compound must be treated as hazardous waste. It should never be disposed of in regular trash or poured down the drain.[2][3][4] The universally recommended method for disposal is through an approved hazardous waste disposal plant.[1]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect all waste containing this compound, including any unused product, contaminated materials (e.g., pipette tips, weighing paper), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
This container should be designated for "Halogenated Organic Waste" to ensure proper segregation from other chemical waste streams.[5][6]
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[2][7]
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.[2]
-
If the waste is a mixture, list all chemical components and their approximate percentages or volumes.[2]
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible personnel.[2]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[5][8]
-
Ensure the container is kept tightly closed except when adding waste.[4][7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
-
Arrange for Pickup:
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Decontamination Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent capable of dissolving this compound.[7][9]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[7][9]
-
Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label. The decontaminated container can then typically be disposed of as regular laboratory glassware or plastic waste. However, always consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.[9]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area | 55 gallons | [9] |
| Maximum Volume of Acutely Hazardous Waste | 1 quart | [9] |
| Time Limit for Removal of Full Container from Satellite Accumulation Area | Within 3 days | [5] |
| Maximum Storage Time for Partially Filled Containers in a Satellite Accumulation Area | Up to 1 year | [5] |
| pH Range for Approved Drain Disposal (for non-hazardous aqueous solutions) | 5.5 - 10.5 | [3] |
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The regulated and recommended method of disposal is through controlled incineration by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 4-Bromobenzenesulfonamide
Essential Safety and Handling Guide for 4-Bromobenzenesulfonamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1][2][3]. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) for this compound |
| Eye Protection |
| Wear tightly fitting safety goggles with side-shields. |
| Hand Protection |
| Handle with chemical-impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. |
| Body Protection |
| Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection |
| Use a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid the formation of dust and aerosols.[4]
-
Carefully weigh and transfer the solid compound, minimizing agitation.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Emergency First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Get medical attention if irritation develops.[1][5] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including spilled substance and contaminated items (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
2. Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
3. Disposal:
-
Dispose of the chemical waste at an approved waste disposal plant.[1][7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
